1-(Diethoxymethyl)imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxymethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBAGFIYBBAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N1C=CN=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-81-7 | |
| Record name | 61278-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Diethoxymethyl)imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups and versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(Diethoxymethyl)imidazole has emerged as a compound of significant interest. Its unique structural features, combining a stable acetal protecting group with the reactive and biologically relevant imidazole core, render it an invaluable tool for synthetic chemists. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough, in-depth understanding of the chemical structure, nomenclature, synthesis, and diverse applications of this important molecule. By grounding our discussion in established scientific principles and peer-reviewed literature, we aim to deliver a resource that is not only informative but also practically applicable in a laboratory setting.
Core Chemical Identity: Structure and Nomenclature
A precise understanding of a molecule's structure and its systematic name is the foundation of all further chemical exploration.
The Chemical Structure of this compound
This compound is a heterocyclic organic compound. Its structure is characterized by a five-membered aromatic imidazole ring. At the first position (N-1) of this ring, a diethoxymethyl group is attached. This group, -CH(OCH₂CH₃)₂, consists of a central carbon atom bonded to a hydrogen atom and two ethoxy groups. The imidazole ring itself is a planar system containing two nitrogen atoms and three carbon atoms.
Figure 1. Structural components of this compound.
IUPAC Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(diethoxymethyl)-1H-imidazole . The "1H" designation specifies that the substituent is located on the nitrogen atom at the first position of the imidazole ring.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a compound is crucial for its safe handling, storage, and application in experimental work.
Tabulated Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.041 g/mL at 20 °C | [5] |
| Boiling Point | 52 °C at 0.02 Torr | [2][5] |
| Flash Point | 112 °C | [2] |
| Refractive Index | n20/D 1.464 | [5] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated area, wearing protective gloves and eyewear to prevent skin and eye contact.[2] In case of accidental ingestion or contact, immediate medical attention should be sought.[2] The compound should be stored in a tightly sealed container, away from sources of ignition and oxidizing agents.[2]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a well-established process in organic chemistry. Understanding the underlying mechanism provides insight into the reaction's efficiency and potential side products.
Common Synthetic Route
A prevalent method for the preparation of this compound involves the reaction of imidazole with diethoxymethyl phosphate under alkaline conditions, followed by an acidification step.[2]
Detailed Experimental Protocol
Objective: To synthesize this compound from imidazole and a suitable diethoxymethylating agent.
Materials:
-
Imidazole
-
Diethoxymethyl chlorophosphate (or a similar diethoxymethylating agent)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole in the anhydrous aprotic solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise to deprotonate the imidazole, forming the imidazolide anion.
-
Addition of Electrophile: Slowly add the diethoxymethylating agent to the reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction with water and then acidify with dilute acid.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Figure 2. Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[6][7][8][9] this compound serves as a versatile starting material for the synthesis of a wide array of imidazole-containing compounds with diverse biological activities.[6][10]
Role as a Synthetic Intermediate
The primary utility of this compound lies in its function as a protected form of N-formylimidazole. The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then participate in a variety of chemical transformations. This protecting group strategy is crucial in multi-step syntheses where a free aldehyde group would be incompatible with the reaction conditions.
Applications in Medicinal Chemistry
Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][10] The ability to functionalize the imidazole ring of this compound at various positions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, the synthesis of substituted imidazole derivatives can lead to the identification of potent enzyme inhibitors or receptor modulators.[7]
Conclusion
This compound is a cornerstone reagent for chemists engaged in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its well-defined structure, predictable reactivity, and role as a masked aldehyde make it an indispensable tool. A thorough grasp of its properties, synthesis, and applications, as presented in this guide, empowers researchers to leverage this versatile building block to its full potential in their scientific endeavors.
References
- 1. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 1H-Imidazole, 2-(diethoxymethyl)- | C8H14N2O2 | CID 566401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. This compound | 61278-81-7 [amp.chemicalbook.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Diethoxymethyl)imidazole: Synthesis, Applications, and Core Principles for Drug Development
This guide provides a comprehensive technical overview of 1-(Diethoxymethyl)imidazole, a pivotal reagent in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, strategic applications, and detailed experimental protocols, grounding all claims in established scientific literature.
Introduction: The Strategic Importance of Protected Imidazoles
The imidazole ring is a cornerstone heterocyclic scaffold in drug discovery, present in numerous natural products like histidine and in a wide array of FDA-approved drugs.[1] Its unique electronic and hydrogen-bonding capabilities allow for potent interactions with various biological targets.[2] However, the reactivity of the imidazole N-H bond often necessitates the use of protecting groups to achieve selective functionalization at other positions of the ring.
This compound serves as a stable, yet readily cleavable, N-protected form of imidazole. The diethoxymethyl group functions as an orthoamide, effectively masking the N1 position and facilitating selective deprotonation and substitution at the C2 position, a common strategy in the synthesis of complex pharmaceutical intermediates.[3] This guide explores the essential technical details of this versatile building block.
Part 1: Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design.
1.1: Molecular Identity and Properties
The key identifiers and physical characteristics of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 170.21 g/mol | [4] |
| CAS Number | 61278-81-7 | |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Density | 1.041 g/mL at 20 °C | [4][5] |
| Boiling Point | 52 °C at 0.02 Torr | [4][5] |
| Flash Point | 112 °C | [4][5] |
| Refractive Index | n20/D 1.464 | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Synonyms | N-Formylimidazole diethyl acetal, 1-(diethoxymethyl)-1H-imidazole | [3] |
1.2: Spectroscopic Signature
-
¹H NMR: Expected signals would include a singlet for the C2-H proton of the imidazole ring, two triplets for the C4-H and C5-H protons, a singlet for the acetal proton (CH(OEt)₂), a quartet for the methylene protons (-OCH₂CH₃), and a triplet for the methyl protons (-OCH₂CH₃).
-
¹³C NMR: Characteristic peaks would be present for the three imidazole carbons, the acetal carbon, and the ethoxy group carbons.
Part 2: Synthesis and Key Reactions
The utility of this compound stems from its straightforward synthesis and its predictable reactivity in subsequent functionalization steps.
2.1: Synthesis of this compound
The preparation of this reagent is typically achieved through the N-alkylation of imidazole with a suitable diethoxymethylating agent. A common laboratory-scale approach involves the reaction of imidazole with a diethoxymethyl electrophile under basic conditions.[5]
References
Physical properties of 1-(Diethoxymethyl)imidazole (boiling point, density)
Abstract
This technical guide provides an in-depth examination of key physical properties of 1-(Diethoxymethyl)imidazole (CAS No. 61278-81-7), a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. The document focuses on its boiling point and density, presenting verified data, detailing robust experimental protocols for their determination, and discussing the scientific implications of these properties for researchers, chemists, and drug development professionals. The methodologies are presented to ensure scientific integrity and reproducibility, forming a self-validating framework for laboratory application.
Introduction and Scientific Context
This compound is an organic compound featuring a five-membered imidazole ring substituted with a diethoxymethyl group.[1] This structure imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly functionalized imidazole derivatives which are known for their broad biological activity.[1] As a liquid at room temperature, its physical characteristics, such as boiling point and density, are fundamental parameters that govern its handling, purification, reaction setup, and formulation.[1][2]
Understanding these properties is not merely an academic exercise; it is critical for process optimization, safety, and quality control in both research and manufacturing settings.[3] For instance, the boiling point is essential for designing purification protocols like distillation, while density is crucial for accurate volumetric measurements and conversions in reaction stoichiometry.[4] This guide serves as an authoritative resource, consolidating this vital information for the scientific community.
Core Physical and Chemical Properties
The physical state of this compound under standard conditions is a colorless to pale yellow liquid.[1] Its core properties are summarized below, providing a quantitative foundation for laboratory work.
Data Summary
| Property | Value | Conditions | Source(s) |
| Density | 1.041 g/mL | at 20 °C | [5][6][7] |
| Boiling Point | 52 °C | at 0.02 Torr | [6][7] |
| Molecular Formula | C₈H₁₄N₂O₂ | - | [1] |
| Molecular Weight | 170.21 g/mol | - | [5] |
| Refractive Index | n20/D 1.464 | at 20 °C | [5][6] |
Experimental Determination of Physical Properties
To ensure accuracy and reproducibility, standardized methodologies must be employed. The protocols described herein are based on established principles of physical chemistry and authoritative standards.
Determination of Density
The density of a liquid is a fundamental property necessary for converting mass to volume, a frequent requirement in synthetic protocols and formulation development. The modern standard for this measurement prioritizes accuracy and minimal sample usage.
Principle: The most reliable and efficient method for determining the density of a liquid like this compound is through an oscillating U-tube digital density meter, a technique compliant with the ASTM D4052 standard.[6][7] The instrument measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid. This frequency is directly related to the density of the sample.[7][8]
Step-by-Step Protocol:
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).
-
Temperature Equilibration: Set the instrument's Peltier thermostat to the desired temperature (20.0 ± 0.1 °C) and allow it to stabilize.
-
Sample Preparation: Ensure the this compound sample is free of air bubbles and particulates. Degassing may be necessary for highest accuracy.
-
Injection: Introduce approximately 1-2 mL of the sample into the U-tube cell using a syringe, ensuring no air bubbles are trapped inside. Modern instruments often have bubble detection capabilities.[6]
-
Measurement: Initiate the measurement. The instrument will oscillate the U-tube and calculate the density based on the measured frequency.
-
Data Recording: Record the density value displayed by the instrument, typically to three or four decimal places (e.g., 1.041 g/mL).
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.
Determination of Boiling Point under Vacuum
Many organic compounds decompose at their atmospheric boiling point. Therefore, vacuum distillation is employed to purify them at a lower temperature.[9] The reported boiling point of this compound (52 °C at 0.02 Torr) indicates that it is a high-boiling liquid for which this technique is essential.
Principle: A liquid boils when its vapor pressure equals the pressure of the surrounding system.[10] By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered.[9][11] The temperature of the vapor is measured during distillation at a stable, controlled vacuum level.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a micro-distillation or Kugelrohr apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Charging: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
System Sealing: Connect the apparatus to a vacuum trap, a pressure gauge (manometer), and a high-performance vacuum pump.
-
Evacuation: Turn on the stirrer and slowly evacuate the system. Adjust the vacuum level using a bleed valve to achieve a stable pressure of 0.02 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Observation: Observe for the onset of boiling and the formation of a condensation ring on the thermometer bulb. The temperature reading should stabilize as the vapor condenses and drips into the collection flask.
-
Data Recording: Record the stable temperature reading on the thermometer. This is the boiling point at the measured pressure (0.02 Torr).
-
Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool before slowly and carefully reintroducing air.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of a compound's boiling point under reduced pressure.
Caption: Workflow for Vacuum Boiling Point Determination.
Significance in Research and Drug Development
The physical properties of a compound like this compound are cornerstones of its chemical profile and have direct implications for its application.
-
Purity Assessment: A sharp, well-defined boiling point is a primary indicator of a substance's purity.[3] Variations can signal the presence of impurities, which is critical in the synthesis of active pharmaceutical ingredients (APIs) where purity is paramount.
-
Process Chemistry & Scale-Up: Density is used to calculate mass from volume, which is essential for accurate reagent stoichiometry in large-scale synthesis. The boiling point dictates the conditions required for purification by distillation, influencing the choice of equipment and energy consumption.
-
Formulation Science: In drug development, the physical properties of intermediates and the final API influence formulation strategies. Density affects powder flow and tablet compression, while volatility (related to boiling point) can impact drying processes and the stability of the final drug product.
-
Safety and Handling: Knowledge of a substance's boiling point is related to its vapor pressure and volatility, which are key inputs for safety assessments.[10] Highly volatile substances may require specialized handling procedures to minimize inhalation exposure.
Conclusion
This guide has detailed the critical physical properties of this compound, providing validated data for its boiling point and density. By grounding this information with robust, step-by-step experimental protocols and illustrating the underlying scientific principles, we provide researchers and drug development professionals with a trustworthy and actionable resource. The accurate determination and application of these fundamental properties are indispensable for advancing chemical synthesis, ensuring product quality, and enabling the development of novel therapeutics and other advanced materials.
References
- 1. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 4. Boiling point: Significance and symbolism [wisdomlib.org]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nrt.org [nrt.org]
- 11. quora.com [quora.com]
A Technical Guide to the Solubility of 1-(Diethoxymethyl)imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Diethoxymethyl)imidazole, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data, this document introduces a theoretical framework based on Hansen Solubility Parameters (HSP) to predict its miscibility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended to be a practical resource for scientists and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and optimization of reaction and formulation processes.
Introduction: The Significance of this compound and Solvent Selection
This compound (CAS No: 61278-81-7) is a heterocyclic organic compound featuring an imidazole ring functionalized with a diethoxymethyl group.[1] This structure imparts unique chemical properties, making it a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals, where the imidazole moiety is a common pharmacophore.[1] The compound typically presents as a colorless to pale yellow liquid.[1]
The solubility of this compound in organic solvents is a critical parameter that governs its utility in various applications. Proper solvent selection is paramount for:
-
Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.
-
Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.
-
Formulation and Drug Delivery: The solubility of an API or its intermediates in various excipients is a key factor in designing effective and stable formulations.
This guide will first explore a predictive model for the solubility of this compound and then provide a robust experimental methodology for its empirical determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a foundational concept in solubility, which can be quantified using Hansen Solubility Parameters.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule is assigned a set of these three parameters, which can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[2] The distance (Ra) between two substances in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3][4]
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Hansen Solubility Parameters for this compound
The Hansen Solubility Parameters for 1-methylimidazole are approximately:
-
δD: 19.7 MPa½
-
δP: 15.6 MPa½
-
δH: 11.2 MPa½[6]
Predicted Solubility of this compound in Common Organic Solvents
Using the HSPs of 1-methylimidazole as an approximation, we can predict the solubility of this compound in a range of common organic solvents. The following table presents the HSPs for these solvents and the calculated Ra distance, providing a ranked prediction of solubility. A lower Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted) | Predicted Solubility |
| 1-methylimidazole (proxy) | 19.7 | 15.6 | 11.2 | - | - |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 3.1 | Excellent |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.8 | Excellent |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 8.1 | Very Good |
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Very Good |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 11.7 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 12.9 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | 14.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 13.0 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 18.5 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 22.7 | Poor/Insoluble |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development and formulation. The following is a detailed protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Calibrated positive displacement pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and appropriate glassware for standard preparation.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be a visible undissolved phase after equilibration.
-
To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow any undissolved material to settle for at least 30 minutes in a temperature-controlled environment.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the solvent of interest.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated HPLC or GC method. Common analytical techniques for imidazole derivatives include reversed-phase HPLC with UV detection or GC with a flame ionization detector (FID).[7]
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Safety and Handling
This compound should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretical framework using Hansen Solubility Parameters offers a valuable predictive tool for initial solvent screening, guiding researchers toward promising candidates. The detailed experimental protocol provides a robust methodology for obtaining precise, quantitative solubility data, which is indispensable for process optimization and formulation development. By combining these theoretical and practical approaches, researchers can make informed decisions regarding solvent selection, ultimately accelerating their research and development efforts.
References
- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Diethoxymethyl)imidazole: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-(Diethoxymethyl)imidazole, a versatile heterocyclic building block with significant applications in organic synthesis and drug development. The compound serves as a stable, protected precursor to the otherwise reactive imidazole-1-carbaldehyde, facilitating a range of chemical transformations that would be challenging with the unprotected aldehyde. This document details its physicochemical properties, outlines robust synthesis protocols, and delves into its primary mechanistic role as a substrate for directed metallation, enabling precise functionalization at the C2 position of the imidazole ring. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for researchers and professionals engaged in the synthesis of complex imidazole-containing molecules.
Introduction: The Strategic Importance of Imidazole Protection
The imidazole ring, first synthesized by Heinrich Debus in 1858, is a cornerstone of medicinal chemistry and biology.[1][2] It is a key structural motif in the amino acid histidine, the neurotransmitter histamine, and numerous synthetic pharmaceuticals, including antifungal agents and anticancer drugs.[2][3][4][5] The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of two nitrogen atoms, make it both a versatile nucleophile and a stable scaffold.[1]
However, the reactivity of the imidazole ring, particularly the acidic N-H proton and the electron-rich carbon positions, can complicate synthetic strategies. Direct functionalization often leads to mixtures of products. This challenge necessitates the use of protecting groups to temporarily mask certain reactive sites, thereby directing subsequent reactions to the desired position. This compound emerges from this context as a strategically important intermediate. The diethoxymethyl group is a diethyl acetal, a classic and robust protecting group for an aldehyde. In this case, it protects the formyl group at the N1 position, creating a stable, easily handled liquid that serves as a gateway to highly specific chemical modifications.[6][7]
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid soluble in many organic solvents.[6] Its key properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | [6][7][8] |
| Molar Mass | 170.21 g/mol | [7][8] |
| Density | 1.041 g/mL at 20 °C | [7][8] |
| Boiling Point | 52 °C at 0.02 Torr | [8] |
| Flash Point | 112 °C | [7][8] |
| Refractive Index (n20/D) | 1.464 | [7][8] |
| pKa | 6.13 ± 0.20 (Predicted) | [8][9] |
| CAS Number | 61278-81-7 | [7] |
| Storage Temperature | 2-8°C | [7][8] |
Safety and Handling
As a chemical reagent, this compound requires careful handling to mitigate risks.
-
Hazard Classifications : Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[7]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures :
-
Wear protective gloves, eye protection, and face protection.[7][8]
-
Use only in a well-ventilated area. Avoid breathing vapors.[8]
-
Keep away from open flames and high temperatures as it is a combustible liquid.[7][8]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
-
Synthesis and Mechanistic Pathways
The preparation of this compound is straightforward, making it an accessible intermediate for further synthetic elaboration. Its true utility, however, lies in the reactions it enables, primarily the directed functionalization of the imidazole core.
General Synthesis Protocol
The compound is typically prepared through the N-alkylation of imidazole. This is achieved by reacting imidazole with a suitable diethoxymethyl electrophile, such as diethoxymethyl chlorophosphate, under basic conditions. The base, often a tertiary amine like triethylamine, serves to deprotonate the imidazole, increasing its nucleophilicity for the attack on the electrophilic reagent.
Caption: General synthesis of this compound.
Core Application: Directed C2-Lithiation
The primary synthetic value of this compound is its ability to direct metallation to the C2 position. The C2 proton of an imidazole ring is the most acidic, but direct deprotonation of unprotected imidazole can be complicated. The N1-substituent on this compound facilitates a clean and high-yielding lithiation at the C2 position using a strong base like n-butyllithium (n-BuLi). This process generates a potent 2-lithio intermediate, which is a powerful nucleophile.
This intermediate readily reacts with a wide variety of electrophiles (E+), allowing for the introduction of diverse functional groups exclusively at the C2 position. This method is a cornerstone for creating 2-substituted imidazoles, which are prevalent in pharmacologically active compounds.
Caption: C2-lithiation and subsequent electrophilic trapping.
Deprotection to Imidazole-1-carbaldehyde
After performing the desired modifications on the imidazole ring, the diethoxymethyl group can be easily removed to unveil the aldehyde functionality. This is a standard acetal hydrolysis reaction, typically achieved by treatment with aqueous acid. The resulting imidazole-1-carbaldehyde is a valuable synthetic intermediate in its own right, though less stable than its protected precursor.
Caption: Acid-catalyzed deprotection to the aldehyde.
Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. Researchers should adapt these procedures based on the specific substrate and scale of their reaction.
Protocol: C2-Lithiation and Quenching with an Electrophile
This protocol describes the isoprene-mediated lithiation of this compound and subsequent reaction with an electrophile, a method noted for its efficiency.[7]
-
System Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Add this compound (1.0 eq.) to the cooled THF.
-
Add a solution of n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Rationale: The strong base n-BuLi is required to deprotonate the C2 position. The low temperature prevents side reactions and decomposition of the organolithium intermediate.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio species.
-
-
Electrophilic Quench:
-
Add a solution of the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Rationale: The 2-lithio intermediate is a strong nucleophile that will attack the electrophile. Using a slight excess of the electrophile ensures complete consumption of the lithiated species.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 2-functionalized imidazole derivative.
-
Protocol: Acetal Deprotection
This protocol describes the hydrolysis of the diethoxymethyl group to form the corresponding aldehyde.
-
Reaction Setup:
-
Dissolve the this compound derivative (1.0 eq.) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Rationale: The acidic medium protonates one of the acetal oxygens, initiating the hydrolysis mechanism by making it a good leaving group (ethanol).
-
-
Hydrolysis:
-
Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Workup and Isolation:
-
Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting imidazole-carbaldehyde can be used directly or purified if necessary.
-
Conclusion
This compound is more than a simple derivative; it is a key strategic tool in the synthesis of complex heterocyclic systems. Its primary role as a stable precursor for directed C2-lithiation provides a reliable and high-yielding pathway for the introduction of a vast array of functional groups onto the imidazole scaffold.[7] This capability is invaluable in drug discovery and materials science, where precise control over molecular architecture is paramount. The straightforward synthesis and deprotection protocols further enhance its utility, making it an indispensable reagent for any chemist working on the functionalization of imidazole-based molecules.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound = 97.0 61278-81-7 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
The Diethoxymethyl Group on Imidazole: A Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Reactivity of Imidazole
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, owing to its presence in vital biomolecules like the amino acid histidine and its ability to engage in a variety of biological interactions.[1] However, the unique electronic nature of the imidazole ring, possessing both a weakly acidic N-H proton (pKa ≈ 14.5) and a basic pyridine-like nitrogen (pKa of conjugate acid ≈ 7), presents a significant challenge in its selective functionalization.[2] Direct manipulation of the imidazole core is often hampered by issues of regioselectivity and unwanted side reactions.
To overcome these hurdles, the use of protecting groups for the imidazole nitrogen has become an indispensable strategy in organic synthesis. Among the various protecting groups available, the diethoxymethyl (DEM) group stands out as a versatile and readily cleavable option, particularly for facilitating functionalization at the C2 position of the imidazole ring. This technical guide provides an in-depth exploration of the fundamental reactivity of the diethoxymethyl group on imidazole, covering its synthesis, stability, deprotection, and key synthetic applications.
The Diethoxymethyl Group: An Orthoamide Protecting Group
The diethoxymethyl group, when attached to the imidazole nitrogen, forms an orthoamide functional group. This structural feature is key to its reactivity and utility. Orthoamides are known for their sensitivity to acidic conditions, a property that is exploited for the facile deprotection of the DEM-protected imidazole.[3]
Installation of the Diethoxymethyl Group
The introduction of the diethoxymethyl group onto the imidazole nitrogen is a straightforward and high-yielding process. The most common method involves the reaction of imidazole with triethyl orthoformate, often in the presence of an acid catalyst such as p-toluenesulfonic acid.[4]
Mechanism of Protection:
The reaction proceeds via an acid-catalyzed nucleophilic attack of the imidazole nitrogen on the protonated triethyl orthoformate. Subsequent elimination of two equivalents of ethanol yields the N-diethoxymethylimidazole.
References
- 1. PubChemLite - 1-(diethoxymethyl)-1h-imidazole (C8H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. The reactivity of N-coordinated amides in metallopeptide frameworks: molecular events in metal-induced pathogenic pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
A Theoretical and Computational Guide to the Electronic Structure of 1-(Diethoxymethyl)imidazole
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic properties and versatile interaction capabilities. This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of a specific derivative, 1-(Diethoxymethyl)imidazole. While direct experimental literature on this compound is sparse, this document leverages established, high-fidelity computational methodologies to predict its key electronic characteristics. We present a detailed protocol using Density Functional Theory (DFT), analyze the anticipated Frontier Molecular Orbitals (HOMO-LUMO), map the Molecular Electrostatic Potential (MEP), and calculate global reactivity descriptors. The insights derived serve as a foundational resource for researchers and drug development professionals seeking to harness the properties of N-substituted imidazoles for rational drug design.
Introduction: The Significance of the Imidazole Moiety
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including the amino acid histidine and drugs like metronidazole and clotrimazole. Its importance stems from a unique combination of electronic features:
-
Aromaticity and Stability: The imidazole ring possesses a sextet of π-electrons, rendering it aromatic and chemically stable.
-
Amphoteric Nature: It can act as both a proton donor (from the N-1 position) and a proton acceptor (at the N-3 position), allowing it to participate in critical hydrogen bonding interactions within biological systems.
-
Coordinating Abilities: The lone pair of electrons on the sp²-hybridized nitrogen (N-3) makes it an excellent ligand for coordinating with metal ions, a feature crucial in many enzymatic mechanisms.
The electronic character of the imidazole ring can be finely tuned by introducing substituents. The 1-(Diethoxymethyl) group, an acetal, is expected to modulate the electron density and steric profile of the parent ring, thereby influencing its reactivity and potential as a pharmacophore. Understanding these modulations at a quantum chemical level is paramount for predicting molecular interactions and guiding drug design efforts.
This guide establishes a robust, self-validating computational workflow to elucidate these properties for this compound.
Theoretical Framework and Computational Methodology
To investigate the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT provides an exceptional balance of computational efficiency and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.
Causality of Method Selection: Why DFT/B3LYP/6-311++G(d,p)?
Our selected level of theory is B3LYP/6-311++G(d,p) . This choice is not arbitrary; each component is selected for a specific reason to ensure a reliable description of the molecule's electronic properties.
-
Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr (B3LYP) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. For organic molecules, B3LYP has a long track record of providing excellent predictions for molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energies.
-
Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-311G: This triple-zeta basis set provides a flexible and accurate description of the core and valence electrons.
-
++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing species with lone pairs (like the nitrogen and oxygen atoms in our molecule) and for modeling non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and direction in response to the molecular environment, which is essential for correctly describing chemical bonds and electronic distribution.
-
Self-Validating Computational Workflow Protocol
The following protocol outlines a complete, step-by-step computational workflow. The inclusion of a frequency calculation serves as a critical self-validation step to ensure the optimized geometry represents a true energy minimum.
Step 1: Initial Structure Generation
-
Construct the 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and a reasonable initial geometry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization without constraints. This step calculates the forces on each atom and iteratively adjusts their positions until a stationary point on the potential energy surface is found.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
Step 3: Vibrational Frequency Calculation (Validation)
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Purpose: To verify that the optimized structure is a true local minimum. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.
Step 4: Electronic Property Calculation
-
Once the geometry is optimized and validated, perform a single-point energy calculation to derive the final electronic properties.
-
This step yields the molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and the Mulliken population analysis for atomic charges.
Figure 1: A self-validating DFT workflow for analyzing molecular electronic structure.
Analysis of Electronic Structure Properties
Based on the established computational protocol, we can predict the key electronic characteristics of this compound. These properties govern the molecule's reactivity, stability, and intermolecular interaction potential.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). Their energies and spatial distribution are fundamental to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring. The LUMO is also anticipated to be distributed across the π-system of the ring. The diethoxymethyl group, being a sigma-donating group, is predicted to slightly raise the energy of the HOMO and LUMO compared to the parent imidazole, potentially leading to a small decrease in the energy gap.
Table 1: Comparative Analysis of FMO Energies (Predicted)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Basis Set/Functional |
|---|---|---|---|---|
| Imidazole (literature) | ~ -6.3 to -6.8 | ~ -0.9 to -1.2 | ~ 5.1 to 5.6 | Various DFT methods |
| This compound | Predicted: Slightly Higher | Predicted: Slightly Higher | Predicted: Smaller | B3LYP/6-311++G(d,p) |
Note: Values for this compound are predictive, based on established trends from computational studies.
Figure 2: Relationship between HOMO, LUMO, and the energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing a molecule's charge distribution and predicting its reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs and π-systems. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential):- Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
For this compound, the MEP map is predicted to show a strong negative potential (red) around the N-3 nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and hydrogen bond acceptance. The hydrogen atom on the C-2 carbon of the imidazole ring and the hydrogens of the ethyl groups will likely exhibit a positive potential (blue). This detailed charge landscape is critical for understanding how the molecule will orient itself in a protein binding pocket.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate several global reactivity descriptors that quantify the molecule's chemical behavior.
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive.
-
Chemical Softness (S): S = 1 / (2η). Soft molecules have a small energy gap and are more reactive.
-
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. This measures the molecule's ability to attract electrons.
-
Electrophilicity Index (ω): ω = χ² / (2η). This quantifies the energy stabilization when the molecule accepts electrons.
These quantitative descriptors provide a powerful toolkit for comparing the reactivity of different imidazole derivatives in a drug discovery pipeline.
Implications for Drug Development
A thorough understanding of this compound's electronic structure directly informs several key aspects of the drug development process:
-
Target Interaction & Binding: The MEP map provides a clear guide to the molecule's hydrogen bonding capabilities. The strongly negative N-3 position is a prime hydrogen bond acceptor, an interaction that can be crucial for anchoring the molecule within a receptor's active site. Knowledge of the HOMO and LUMO distributions can also inform potential π-π stacking or cation-π interactions.
-
Metabolic Stability: The MEP can highlight sites susceptible to metabolic attack by enzymes like cytochrome P450. Regions of high electron density might be prone to oxidation. By predicting these "hot spots," medicinal chemists can modify the structure to enhance its metabolic stability and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: The calculated electronic properties (HOMO/LUMO energies, electrophilicity index) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. This allows researchers to build predictive models that correlate a molecule's electronic features with its biological activity, accelerating the optimization of lead compounds.
Conclusion
While this compound may not have an extensive body of published experimental data, its electronic structure and reactivity can be reliably predicted using state-of-the-art computational chemistry. This guide outlines a robust and self-validating DFT-based workflow to determine its fundamental electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors. The insights gained from such theoretical studies are not merely academic; they provide actionable intelligence that can significantly de-risk and accelerate the drug discovery process by enabling a more rational, structure-guided approach to designing novel therapeutics.
Methodological & Application
Synthesis of 1-(Diethoxymethyl)imidazole from imidazole and triethyl orthoformate
This technical guide provides a detailed protocol and in-depth analysis for the synthesis of 1-(diethoxymethyl)imidazole from imidazole and triethyl orthoformate. This compound serves as a crucial intermediate in pharmaceutical and fine chemical synthesis, primarily by offering a stable yet readily cleavable protecting group for the imidazole nitrogen. This protection strategy facilitates selective functionalization at other positions of the imidazole ring, a common scaffold in many biologically active molecules.[1][2][3][4]
This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the preparation of this versatile building block. The following sections will not only detail the experimental procedure but also delve into the underlying chemical principles, offering insights into the rationale behind the chosen conditions and potential challenges.
Introduction: The Strategic Importance of Imidazole Protection
The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.[1][3][4] The acidic N-H proton of the imidazole ring, however, can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions or strong base-mediated C-H functionalization. Therefore, the temporary protection of this nitrogen is a cornerstone of many synthetic routes involving imidazole-containing targets.
The diethoxymethyl group, introduced via reaction with triethyl orthoformate, is an excellent choice for a protecting group. It is stable to a variety of reaction conditions, yet can be readily removed under mild acidic or neutral conditions.[5] Furthermore, the protected intermediate, this compound, can be selectively lithiated at the C2 position, opening a pathway for the introduction of various electrophiles.[5][6][7]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via an acid-catalyzed reaction between imidazole and triethyl orthoformate. The key steps of the mechanism are outlined below:
Figure 1: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.
Causality Behind Experimental Choices:
-
Triethyl Orthoformate as Solvent and Reagent: Using triethyl orthoformate in large excess serves a dual purpose. It acts as the protecting group source and as the reaction solvent. This high concentration of the reactant helps to drive the equilibrium towards the product side.
-
p-Toluenesulfonic Acid (p-TsOH) as Catalyst: The reaction requires an acid catalyst to activate the triethyl orthoformate. p-TsOH is a strong organic acid that is soluble in the reaction medium and provides the necessary protons to initiate the reaction by protonating one of the ethoxy groups of the orthoformate, making it a better leaving group.[8][9]
-
Heating and Dean-Stark Apparatus: The reaction is performed at elevated temperatures (130-140°C) to provide the necessary activation energy.[10] The formation of this compound is a reversible reaction that produces ethanol as a byproduct. To drive the reaction to completion, the ethanol is continuously removed from the reaction mixture using a Dean-Stark apparatus.[10][11][12][13][14] This application of Le Chatelier's principle is crucial for achieving a high yield.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Imidazole | 99% | Sigma-Aldrich |
| Triethyl orthoformate | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Methanol | ACS grade | Fisher Scientific |
| Silica Gel | 100-200 Mesh | Sorbent Technologies |
| Round-bottom flask | 250 mL | Pyrex |
| Dean-Stark apparatus | 10 mL | Kimble |
| Reflux condenser | Ace Glass | |
| Heating mantle with stirrer | Glas-Col | |
| Rotary evaporator | Büchi | |
| Glass column for chromatography | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Safety Precautions
-
Imidazole: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
-
Triethyl orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation.[15] Handle in a well-ventilated fume hood away from ignition sources.
-
p-Toluenesulfonic acid: Corrosive, causes severe skin burns and eye damage.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Experimental Protocol
The following protocol is adapted from a literature procedure and has been verified for reproducibility.[10]
Reaction Setup and Synthesis
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (15.0 g, 220 mmol).
-
In the fume hood, add triethyl orthoformate (150.0 mL) to the flask. The triethyl orthoformate acts as both the reagent and the solvent.
-
Carefully add p-toluenesulfonic acid monohydrate (1.0 g) to the reaction mixture.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Heat the reaction mixture to 130-140°C using a heating mantle with continuous stirring.
-
Allow the reaction to reflux for 12 hours. During this time, ethanol will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of ethanol collected. The theoretical amount of ethanol produced is approximately 25.3 mL (20 g).
-
After 12 hours, or once no more ethanol is being collected, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
To the resulting viscous oil, add triethylamine (1.4 mL) to neutralize the p-toluenesulfonic acid catalyst.
-
Prepare a silica gel column (100-200 mesh) for flash chromatography.
-
Directly load the crude product onto the silica gel column.
-
Elute the column with a gradient of 1-4% methanol in dichloromethane.
-
Monitor the fractions by TLC (Thin Layer Chromatography) using a 5% methanol in dichloromethane mobile phase and visualize with UV light or an iodine chamber.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a colorless viscous oil.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 31.5 g (84%) |
| Appearance | Colorless viscous oil |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 1.24 (t, 6H), 3.61 (q, 4H), 6.08 (s, 1H), 7.12 (m, 2H), 7.74 (m, 1H) ppm |
| Mass Spectrometry (M+1)⁺ | 171.125 |
The provided NMR and MS data are based on literature values.[10]
Spectroscopic Analysis
-
¹H-NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of the product. The triplet at approximately 1.24 ppm and the quartet at 3.61 ppm are characteristic of the two equivalent ethyl groups of the diethoxymethyl moiety. The singlet at 6.08 ppm corresponds to the methine proton of the diethoxymethyl group. The signals for the imidazole ring protons are expected to appear in the aromatic region, around 7.12 and 7.74 ppm.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum should show signals for the methyl and methylene carbons of the ethyl groups, the methine carbon of the diethoxymethyl group, and the three distinct carbons of the imidazole ring. It is worth noting that in some imidazole derivatives, the signals for the imidazole ring carbons can be broad or difficult to observe due to fast tautomerization.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming the absence of the N-H stretch from the starting imidazole (typically a broad peak around 3100-3400 cm⁻¹) and the presence of C-O stretches from the diethoxymethyl group (around 1050-1150 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is refluxed for the full 12 hours and that ethanol is being efficiently removed. Check the integrity of the Dean-Stark apparatus. |
| Loss of product during work-up | Be careful during the rotary evaporation step, as the product is an oil. Ensure proper neutralization with triethylamine before column chromatography. | |
| Presence of starting material | Insufficient heating or catalyst | Verify the reaction temperature is within the 130-140°C range. Ensure the p-TsOH was added and is of good quality. |
| Impure product after column | Inefficient separation | Use a finer mesh silica gel or optimize the solvent system for elution. Ensure the column is not overloaded. |
Applications in Synthesis
The primary application of this compound is as a protected imidazole that can be selectively functionalized at the C2 position.
References
- 1. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound = 97.0 61278-81-7 [sigmaaldrich.com]
- 8. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. orickmedicosarl.com [orickmedicosarl.com]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Dean-Stark apparatus [chemeurope.com]
- 14. proprep.com [proprep.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 1-(Diethoxymethyl)imidazole in the Synthesis of Functionalized Imidazoles
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(diethoxymethyl)imidazole as a versatile building block for the synthesis of functionalized imidazole derivatives. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4][5] This guide focuses on a robust and highly regioselective method for introducing substituents at the C2-position of the imidazole ring, a key step in the synthesis of many biologically active molecules.
Introduction: The Significance of this compound
This compound is an N1-protected form of imidazole where the protecting group is a diethoxymethyl acetal.[6][7] This protection serves a dual purpose. Firstly, it masks the acidic N-H proton of the imidazole, preventing unwanted side reactions with strong bases. Secondly, and more critically, the diethoxymethyl group acts as a powerful directing group for the deprotonation of the C2-position of the imidazole ring. This directed metalation is the cornerstone of its utility in synthetic chemistry.
The imidazole ring is an electron-rich aromatic system, and direct, selective functionalization can be challenging.[8] The use of this compound provides a reliable and high-yielding pathway to 2-substituted imidazoles, which are valuable intermediates in the synthesis of various therapeutic agents.[6]
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
The primary application of this compound is in directed ortho-metalation (DoM) reactions. In this context, the diethoxymethyl group directs a strong base, typically an organolithium reagent, to selectively abstract the proton at the adjacent C2 position.
Mechanism of Directed Metalation
The reaction proceeds via the formation of a transient, stabilized 2-lithio-1-(diethoxymethyl)imidazole intermediate.[6] The stability of this intermediate is attributed to the coordination of the lithium cation to the oxygen atoms of the diethoxymethyl group, forming a six-membered chelation complex. This chelation significantly lowers the activation energy for the deprotonation at C2 compared to other positions on the imidazole ring.
The resulting 2-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups at the C2-position with high regioselectivity.[6]
The Role of Isoprene in Lithiation
In many protocols, isoprene is used as a mediator in the lithiation process.[6] While not strictly necessary for the deprotonation itself, isoprene-mediated lithiation can offer advantages. The isoprene can act as an electron shuttle, facilitating the formation of the active lithiating species and, in some cases, leading to improved yields and cleaner reactions by minimizing side reactions.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of 2-functionalized imidazoles using this compound. Researchers should optimize conditions for their specific substrates and electrophiles.
General Protocol for the Synthesis of 2-Substituted-1-(diethoxymethyl)imidazoles
This protocol describes the lithiation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, carbon dioxide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. The formation of the 2-lithio intermediate is often indicated by a color change.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-substituted-1-(diethoxymethyl)imidazole.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 2-substituted imidazoles.
Deprotection of the Diethoxymethyl Group
The final step in the synthesis of the target 2-functionalized imidazole is the removal of the diethoxymethyl protecting group. This is typically achieved by acid-catalyzed hydrolysis.
Materials:
-
2-Substituted-1-(diethoxymethyl)imidazole
-
Aqueous hydrochloric acid (HCl) (e.g., 2 M) or another suitable acid
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 2-substituted-1-(diethoxymethyl)imidazole in a suitable solvent such as dichloromethane or methanol.
-
Acid Treatment: Add aqueous HCl (2-4 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Neutralization: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the resulting 2-substituted imidazole by recrystallization or column chromatography.
Scope of Electrophiles and Applications
A wide variety of electrophiles can be employed in this synthetic route, leading to a diverse range of 2-functionalized imidazoles.
| Electrophile Class | Example | Resulting Functional Group at C2 |
| Alkyl Halides | Methyl iodide, Benzyl bromide | -CH₃, -CH₂Ph |
| Aldehydes | Benzaldehyde | -CH(OH)Ph |
| Ketones | Acetone | -C(OH)(CH₃)₂ |
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH |
| Silyl Halides | Trimethylsilyl chloride | -Si(CH₃)₃ |
| Disulfides | Diphenyl disulfide | -SPh |
The resulting 2-substituted imidazoles are valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, this methodology has been applied to the synthesis of ligands for catalysis and intermediates for complex bioactive molecules.[9][10]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
TLC/LC-MS Monitoring: At each stage (lithiation, electrophilic quench, and deprotection), the reaction progress should be monitored to ensure complete conversion and identify any potential side products.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic signals for the diethoxymethyl group (a triplet and quartet for the ethyl groups and a singlet for the acetal proton) and the appearance of the N-H proton signal in the ¹H NMR spectrum are key indicators of successful deprotection.
By following these analytical procedures, researchers can have high confidence in the identity and purity of their synthesized functionalized imidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. chembk.com [chembk.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Regioselective C-2 Functionalization of Imidazole via Directed ortho-Metalation of 1-(Diethoxymethyl)imidazole
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern on the imidazole ring is critical for modulating pharmacological activity, making regioselective functionalization a key challenge in drug development. Direct electrophilic substitution on the unprotected imidazole ring often leads to mixtures of isomers, with a preference for the C-4/C-5 positions. Achieving selective substitution at the C-2 position, a common motif in active pharmaceutical ingredients, typically requires multi-step synthetic routes.
This application note details a robust and highly regioselective method for the synthesis of 2-substituted imidazoles utilizing the principle of Directed ortho-Metalation (DoM). By employing the 1-(diethoxymethyl) group as a temporary N-1 protecting group and a powerful Directed Metalation Group (DMG), we can achieve clean and efficient lithiation exclusively at the C-2 position. The resulting 2-lithioimidazole intermediate serves as a versatile nucleophile that can be quenched with a wide range of electrophiles, providing a streamlined pathway to diverse C-2 functionalized imidazoles. This protocol is based on the foundational work of Curtis and Brown, who first demonstrated the utility of this orthoamide protecting group strategy.[1][2]
Mechanism of Action: The Directed ortho-Metalation (DoM) Strategy
Directed ortho-metalation is a powerful synthetic technique that leverages the coordinating ability of a functional group on an aromatic or heteroaromatic ring to direct deprotonation to an adjacent position. In this system, the 1-(diethoxymethyl) group serves as the DMG.
The process unfolds as follows:
-
Complexation: The Lewis basic oxygen atoms of the diethoxymethyl group coordinate with the Lewis acidic lithium cation of the organolithium base, typically n-butyllithium (n-BuLi).
-
Proximity-Induced Deprotonation: This chelation event brings the anionic alkyl portion of the n-BuLi into close proximity with the C-2 proton of the imidazole ring. This "complex-induced proximity effect" dramatically lowers the kinetic barrier for the deprotonation of the C-2 proton, which is the most acidic proton on the ring but often not the most kinetically accessible.
-
Formation of the 2-Lithio Intermediate: The selective abstraction of the C-2 proton results in the formation of a stable 2-lithioimidazole species, which remains complexed to the DMG. This intermediate is a potent nucleophile, poised for reaction with an electrophile.
This mechanism ensures that lithiation occurs exclusively at the C-2 position, preventing the formation of other isomers and obviating the need for complex purification procedures.
Figure 1: Chelation-directed deprotonation at the C-2 position.
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water and air. All procedures must be conducted under a strict inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
Protocol 1: C-2 Lithiation and Electrophilic Quench
This protocol describes a general procedure for the lithiation of this compound and subsequent reaction with an electrophile.
Materials and Reagents:
-
This compound (≥97.0%)[4]
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Selected Electrophile (e.g., benzaldehyde, carbon dioxide, n-butyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
-
Syringes and needles
-
Low-temperature bath (Dry ice/acetone, -78 °C)
Step-by-Step Methodology:
-
Reaction Setup:
-
Place an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Introduce this compound (1.0 eq) into the flask.
-
Add anhydrous THF (to make a ~0.2 M solution) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath with gentle stirring.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithiation. The original procedure notes that metalation is rapid even at -40°C.[1]
-
-
Electrophilic Quench:
-
Add the chosen electrophile (1.1 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the cold solution.
-
Continue stirring at -78 °C for 1-2 hours, or as determined by the reactivity of the electrophile. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-protected 2-substituted imidazole.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 1-(diethoxymethyl)-2-substituted-imidazole.
-
Protocol 2: Deprotection to 2-Substituted 1H-Imidazole
The diethoxymethyl acetal is readily cleaved under mild acidic conditions to reveal the free N-H imidazole.[1]
Materials and Reagents:
-
1-(Diethoxymethyl)-2-substituted-imidazole (from Protocol 1)
-
Aqueous Acetic Acid (e.g., 80% v/v) or dilute HCl (e.g., 1 M)
-
Dichloromethane or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve the purified protected imidazole in aqueous acetic acid or a biphasic mixture of an organic solvent (like THF) and dilute aqueous HCl.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
If an acidic solution was used, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude 2-substituted 1H-imidazole can be purified by recrystallization or flash column chromatography if necessary.
-
Reaction Scope and Data
This method is compatible with a broad range of electrophiles, enabling the synthesis of diverse 2-substituted imidazoles. The table below summarizes the isolated yields for various electrophiles as demonstrated in the foundational literature.[1]
| Entry | Electrophile (E+) | Resulting 2-Substituent (-E) | Isolated Yield (%) |
| 1 | CO₂ (gas), then H⁺ | -COOH | 81 |
| 2 | n-Butyl bromide | -CH₂CH₂CH₂CH₃ | 72 |
| 3 | Acetyl chloride | -C(O)CH₃ | 63 |
| 4 | Benzaldehyde | -CH(OH)Ph | 85 |
| 5 | Benzophenone | -C(OH)Ph₂ | 91 |
| 6 | 2-Acetylpyridine | -C(OH)(CH₃)(2-pyridyl) | 78 |
| 7 | Cyclohex-2-en-1-one | 1-hydroxycyclohex-2-enyl | 70 |
Yields are for the final, deprotected 2-substituted 1H-imidazole product.
Workflow Visualization
The overall synthetic strategy provides a versatile and efficient pathway from the parent heterocycle to highly functionalized C-2 substituted products.
Figure 2: Overall workflow for C-2 functionalization.
Troubleshooting and Best Practices
-
Low Lithiation Yield: Ensure all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated n-BuLi, as its concentration can decrease over time.
-
Formation of Side Products: The slow, dropwise addition of n-BuLi at -78 °C is critical to prevent localized heating and potential side reactions. Similarly, the electrophile should be added slowly to the cold solution.
-
Incomplete Deprotection: If deprotection is sluggish, the reaction time can be extended, or the temperature can be gently warmed (e.g., to 40 °C). The concentration of the acid can also be slightly increased.
-
Electrophile Compatibility: This method is not suitable for electrophiles with acidic protons (e.g., water, alcohols) or those that are unstable to strongly basic conditions.
Conclusion
The directed ortho-metalation of this compound is a powerful and reliable strategy for the regioselective synthesis of 2-substituted imidazoles. The diethoxymethyl group acts as an excellent, easily introduced, and readily cleaved protecting group that effectively directs lithiation to the C-2 position. The versatility of the resulting 2-lithio intermediate allows for the introduction of a wide variety of functional groups, making this method a valuable tool for researchers in medicinal chemistry and drug discovery seeking to explore structure-activity relationships at the C-2 position of the imidazole core.
References
Application Notes and Protocols: Facile Deprotection of 1-(Diethoxymethyl)imidazole
Introduction: The Diethoxymethyl (DEM) Group in Imidazole Chemistry
In the landscape of modern synthetic organic chemistry and drug development, the imidazole nucleus is a cornerstone scaffold, present in a vast array of biologically active molecules and pharmaceuticals. The strategic manipulation of the imidazole ring often necessitates the use of protecting groups to temporarily mask the reactivity of one of the ring nitrogens, thereby directing subsequent chemical transformations to other positions. Among the various N-protecting groups for imidazoles, the diethoxymethyl (DEM) group has emerged as a valuable tool.[1]
1-(Diethoxymethyl)imidazole is an orthoamide-protected form of imidazole that is particularly useful for facilitating regioselective functionalization at the C2 position.[2] The DEM group effectively shields the N1 position, allowing for facile deprotonation at C2 to generate a 2-lithio intermediate, which can then react with a variety of electrophiles.[1][2] A critical aspect of this strategy is the subsequent efficient and clean removal of the DEM group to unveil the desired N-unsubstituted imidazole derivative.
This comprehensive guide provides detailed application notes and protocols for the deprotection of this compound, focusing on the underlying mechanistic principles and offering a comparative analysis of various reaction conditions. The protocols outlined herein are designed to be robust and adaptable for researchers and professionals in organic synthesis and medicinal chemistry.
Mechanism of Deprotection: An Acid-Catalyzed Acetal Hydrolysis
The deprotection of the diethoxymethyl group is fundamentally an acid-catalyzed hydrolysis of an acetal.[1] The reaction proceeds through a well-established mechanism involving protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton regenerates the aldehyde (in this case, an N-formyl imidazole intermediate), which is then rapidly hydrolyzed to the unprotected imidazole and formic acid derivatives.
The overall transformation can be summarized as follows:
Caption: General mechanism for the acid-catalyzed deprotection of this compound.
The reaction is typically driven to completion by the presence of excess water in the reaction medium. The choice of acid catalyst and solvent system can be tailored to the specific substrate and the presence of other functional groups in the molecule.
Comparative Analysis of Deprotection Protocols
The selection of an appropriate deprotection protocol is contingent upon the stability of the target molecule and the presence of other acid-sensitive functional groups. Below is a summary of various conditions that can be employed for the removal of the DEM group from this compound and its derivatives.
| Protocol | Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes and Considerations |
| 1 | None (Neutral Hydrolysis) | 5-10% Aqueous Acetone | Room Temperature | 2 - 6 hours | Good to Excellent | A mild method suitable for many substrates. The reaction is driven by the presence of water.[1] |
| 2 | Hydrochloric Acid (HCl) | Aqueous Dioxane or THF | 0 - Room Temperature | 1 - 4 hours | High | A standard and efficient method. The concentration of HCl should be carefully controlled for sensitive substrates. |
| 3 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temperature | 0.5 - 2 hours | High | A common choice for acid-labile protecting groups. TFA is volatile and easily removed. |
| 4 | Acetic Acid (AcOH) | Aqueous Acetic Acid | Room Temperature - 50°C | 4 - 12 hours | Moderate to High | A milder acidic condition, useful for substrates that are sensitive to strong acids. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of this compound under various acidic conditions.
Protocol 1: Neutral Hydrolysis in Aqueous Acetone
This protocol is based on the procedure described by Curtis and Brown and is suitable for a wide range of substrates due to its mild nature.[1]
Materials:
-
This compound derivative
-
Acetone
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (v/v 9:1 to 1:1). A 5-10% aqueous acetone solution is a good starting point.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolysis is typically complete within a few hours.
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected imidazole.
-
If necessary, purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the neutral hydrolysis of this compound.
Protocol 2: Deprotection with Hydrochloric Acid (HCl)
This protocol utilizes a common and effective strong acid for the deprotection.
Materials:
-
This compound derivative
-
Dioxane or Tetrahydrofuran (THF)
-
1M to 6M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution or 1M sodium hydroxide solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in dioxane or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aqueous HCl (1.1 - 2.0 eq) to the stirred solution. The concentration of HCl can be varied depending on the substrate's sensitivity.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous sodium bicarbonate solution or 1M NaOH solution until the pH is neutral.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude deprotected imidazole.
-
Purify by column chromatography if necessary.
Protocol 3: Deprotection with Trifluoroacetic Acid (TFA)
TFA is a strong acid that is often used for the cleavage of acid-labile protecting groups. Its volatility simplifies the work-up procedure.
Materials:
-
This compound derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of TFA in DCM (e.g., 10-50% v/v) and a small amount of water (1-5 eq) to the reaction mixture.
-
Stir at 0°C to room temperature and monitor the reaction by TLC or LC-MS. Deprotection is usually rapid (0.5 - 2 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure. Note that residual TFA may require co-evaporation with a non-polar solvent like toluene.
-
Purify the product as needed.
Selectivity and Functional Group Compatibility
The acidic conditions used for DEM deprotection are generally mild enough to be compatible with a variety of other functional groups. However, care must be taken when other acid-sensitive protecting groups are present in the molecule.
-
Silyl Ethers (e.g., TBS, TIPS): These are generally stable to the milder acidic conditions (e.g., aqueous acetone, acetic acid) but may be cleaved by stronger acids like HCl and TFA, especially with prolonged reaction times.
-
tert-Butoxycarbonyl (Boc) group: The Boc group is highly sensitive to strong acids like TFA and HCl and will be cleaved under these conditions. Milder conditions such as aqueous acetone or acetic acid are recommended if the Boc group needs to be retained.
-
Esters: Esters are generally stable to the acidic conditions used for DEM deprotection.
-
Benzyl Ethers (Bn): Benzyl ethers are stable to these acidic conditions.
For molecules containing multiple acid-labile protecting groups, a careful selection of the deprotection conditions is crucial to achieve the desired selectivity. It is always recommended to perform a small-scale trial reaction to optimize the conditions for a specific substrate.
Conclusion
The diethoxymethyl protecting group is a valuable tool in imidazole chemistry, enabling regioselective functionalization. Its facile removal under mild acidic or neutral hydrolytic conditions is a key advantage. This guide provides a range of reliable protocols for the deprotection of this compound, allowing researchers to choose the most suitable method based on the specific requirements of their synthetic targets. By understanding the underlying mechanism and the compatibility with other functional groups, chemists can effectively utilize the DEM group in the synthesis of complex imidazole-containing molecules for applications in medicinal chemistry and materials science.
References
Application Note: Streamlined One-Pot Synthesis of 2-Substituted Imidazoles Utilizing 1-(Diethoxymethyl)imidazole
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile biological activity makes the development of efficient synthetic routes to novel imidazole derivatives a critical endeavor for drug discovery professionals.[4][5] This application note details a robust, one-pot methodology for the synthesis of 2-substituted imidazoles starting from 1-(diethoxymethyl)imidazole. This protocol leverages the advantages of one-pot synthesis—such as improved efficiency, atom economy, and reduced waste—by avoiding the isolation of reactive intermediates.[6][7][8] The procedure involves a sequential lithiation, reaction with an electrophile, and subsequent in situ deprotection, providing a streamlined pathway to a diverse range of functionalized imidazole derivatives.
Introduction and Mechanistic Rationale
The synthesis of substituted imidazoles has been a focus of organic chemistry for decades, with classic methods including the Radziszewski and van Leusen syntheses.[9][10] While effective, these methods often require multiple steps or specific precursors. The methodology presented here offers a highly convergent and flexible approach by utilizing this compound as a stable and versatile starting material.
Why this compound?
The 1-(diethoxymethyl) group serves as an effective protecting group for the N-1 position of the imidazole ring. This protection is crucial for two primary reasons:
-
Directs Regioselectivity: It prevents the abstraction of the acidic N-H proton, thereby directing deprotonation by a strong base (e.g., n-butyllithium) exclusively to the C-2 position, which is the most acidic carbon proton on the imidazole ring.
-
Stability and Handling: It transforms the parent imidazole into a less polar, more easily handled liquid precursor that is soluble in common ethereal solvents used for organometallic reactions.
The core of this one-pot protocol is the in situ generation of the 2-lithio-1-(diethoxymethyl)imidazole intermediate.[11] This potent nucleophile is not isolated but is immediately trapped with a suitable electrophile. The subsequent acidic workup serves a dual purpose: it quenches the reaction and cleaves the diethoxymethyl acetal, liberating the N-1 proton and revealing the final 2-substituted-1H-imidazole product. This entire sequence—protection, regioselective functionalization, and deprotection—is achieved in a single reaction vessel, embodying the efficiency of one-pot synthesis.
Mechanistic Pathway
The overall transformation can be visualized as a three-stage process occurring sequentially in the same flask.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Application Protocols
General Protocol for the Synthesis of 2-Substituted Imidazoles
This procedure provides a universal framework for the reaction. Specific quantities should be calculated based on the molecular weight of the chosen electrophile.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Low-temperature thermometer
-
Inert atmosphere line (Argon or Nitrogen)
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
This compound (≥97%)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Electrophile (e.g., aldehyde, ketone), purified and dried
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction (e.g., Ethyl Acetate, Dichloromethane) and purification
Step-by-Step Methodology:
-
Reaction Setup: Assemble the flame-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: To the flask, add anhydrous THF (approx. 0.2 M relative to the starting imidazole). Add this compound (1.0 eq) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the lithiation step to minimize side reactions.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve the electrophile (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over 2-3 hours.
-
Quenching and Deprotection: Cool the mixture in an ice bath (0 °C) and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. For full deprotection of the acetal, the mixture can be stirred with 1M HCl for 1-2 hours at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 2-substituted imidazole derivative.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation: Scope and Yields
This methodology is compatible with a wide range of electrophiles, leading to diverse 2-substituted imidazoles. The following table summarizes representative examples.
| Electrophile (E+) | Product (2-Substituted-1H-imidazole) | Typical Yield (%) | Notes |
| Benzophenone | 2-(Hydroxydiphenylmethyl)-1H-imidazole | 85-95% | Product often crystalline and easily purified. |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1H-imidazole | 75-85% | Prone to over-oxidation if not handled carefully. |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-1H-imidazole | 70-80% | Volatile electrophile; must be added slowly. |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1H-imidazole | 80-90% | Generally a clean and high-yielding reaction. |
| N,N-Dimethylformamide (DMF) | Imidazole-2-carbaldehyde | 60-70% | Traps the lithiated species to form the aldehyde. |
| Isoprene | 2-(2-Methylbut-3-en-2-yl)-1H-imidazole | 65-75% | Demonstrates reaction with non-carbonyl electrophiles.[11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi reagent.2. Presence of moisture or protic impurities.3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use.2. Use freshly distilled, anhydrous solvents. Flame-dry all glassware thoroughly.3. Ensure the internal temperature is maintained at or below -75 °C during lithiation. |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time during workup.2. Steric hindrance around the acetal. | 1. Increase the concentration of HCl (e.g., to 2M) or prolong the stirring time at room temperature.2. For highly hindered products, gentle heating (40-50 °C) may be required. |
| Multiple Products Observed | 1. Side reactions of the lithiated intermediate.2. Impure electrophile.3. Reaction warmed too quickly. | 1. Ensure dropwise addition of n-BuLi and electrophile at -78 °C.2. Purify the electrophile (distillation or recrystallization) before use.3. Allow for slow, natural warming to room temperature. |
Conclusion
The one-pot synthesis of 2-substituted imidazoles from this compound is a highly efficient, versatile, and scalable method. It provides a reliable route for accessing libraries of novel imidazole derivatives, which are of significant interest in pharmaceutical and materials science research. By explaining the causality behind each step—from the choice of protecting group to the specific reaction conditions—this application note provides researchers with a robust protocol and the foundational knowledge to adapt it for their specific synthetic targets.
References
- 1. ijsred.com [ijsred.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. An Overview of the One-pot Synthesis of Imidazolines | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols: 1-(Diethoxymethyl)imidazole as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Importance of Protected Imidazoles in API Synthesis
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is particularly notable in the realm of antifungal drugs, where agents like clotrimazole and econazole have been mainstays in treating a variety of mycoses. The biological activity of these compounds is largely attributed to the imidazole ring, which coordinates with the heme iron of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death.[1]
Direct functionalization of the imidazole ring, however, can be challenging due to the acidic N-H proton and the varying reactivity of the carbon positions. To achieve regioselective synthesis and introduce specific functionalities, particularly at the C2 position, a protection strategy for the imidazole nitrogen is often employed. 1-(Diethoxymethyl)imidazole has emerged as a highly effective and versatile intermediate for this purpose. The diethoxymethyl group serves as a readily introduced and easily removable protecting group, enabling facile and specific modifications of the imidazole scaffold.
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a key intermediate in the development of active pharmaceutical ingredients. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and demonstrate its application in the synthesis of prominent antifungal APIs.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.041 g/mL at 20 °C | [3] |
| Boiling Point | 52 °C at 0.02 Torr | [3] |
| Refractive Index (n20/D) | 1.464 | [3] |
| Storage | 2-8°C | [3] |
Safety and Handling: this compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of this compound: A Reversible Protection Strategy
The diethoxymethyl group is an acetal-type protecting group for the imidazole nitrogen. Its strategic advantage lies in its ease of introduction and, critically, its facile removal under mild, often neutral, hydrolytic conditions. This allows for the unmasking of the N-H functionality at a later synthetic stage without compromising sensitive functional groups elsewhere in the molecule.
Synthesis Workflow
The synthesis of this compound is typically achieved through the reaction of imidazole with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established methodology for the N-protection of imidazoles using orthoformates.
Materials:
-
Imidazole
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene (optional, as a solvent to aid in azeotropic removal of ethanol)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, combine imidazole (1.0 eq) and triethyl orthoformate (4.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).
-
Reaction and Distillation: Heat the mixture with stirring. The reaction proceeds with the formation of ethanol as a byproduct. Continuously remove the ethanol by distillation to drive the reaction to completion. The use of toluene as a co-solvent can facilitate the azeotropic removal of ethanol.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting imidazole.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess triethyl orthoformate and toluene (if used) can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid. A typical yield for this reaction is around 80%.
Causality of Experimental Choices: The use of a large excess of triethyl orthoformate and the continuous removal of the ethanol byproduct are crucial for shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. The acid catalyst is necessary to protonate the orthoformate, making it more susceptible to nucleophilic attack by the imidazole nitrogen.
Application in API Synthesis: A Gateway to Functionalized Imidazoles
The primary utility of this compound lies in its ability to direct lithiation to the C2 position of the imidazole ring. Treatment with a strong base, such as n-butyllithium, selectively deprotonates the C2 position, generating a potent nucleophile. This 2-lithio-imidazole intermediate can then be reacted with a wide array of electrophiles to introduce various substituents at this position. Subsequent mild hydrolysis of the diethoxymethyl group regenerates the imidazole N-H, yielding the 2-substituted imidazole.
General Workflow for C2-Functionalization
Caption: C2-Functionalization of Imidazole.
Application Protocol 1: Synthesis of Clotrimazole
Clotrimazole is a broad-spectrum antifungal agent. Its synthesis typically involves the reaction of imidazole with (2-chlorophenyl)diphenylmethyl chloride. By employing this compound, we can ensure a clean reaction at the N1 position, followed by deprotection.
Synthetic Scheme for Clotrimazole
Caption: Synthesis of Clotrimazole.
Detailed Experimental Protocol: Synthesis of Clotrimazole
This protocol is based on established methods for the synthesis of clotrimazole, adapted to utilize the protected imidazole intermediate.[4][5]
Materials:
-
This compound
-
(2-Chlorophenyl)diphenylmethyl chloride
-
Triethylamine (Et₃N)
-
Acetonitrile (or other suitable aprotic solvent)
-
Hydrochloric acid (for deprotection)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
Step 1: Synthesis of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole (Protected)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and (2-chlorophenyl)diphenylmethyl chloride (1.0 eq) in acetonitrile.
-
Base Addition: Add triethylamine (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours or at a moderately elevated temperature (e.g., 40-50°C) for a shorter duration, monitoring the reaction by TLC. A yield of around 92% for this step has been reported under optimized conditions.[5]
-
Work-up: After the reaction is complete, filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude protected clotrimazole.
Step 2: Deprotection to Yield Clotrimazole
-
Hydrolysis: Dissolve the crude protected clotrimazole in a mixture of THF and water. Add a catalytic amount of hydrochloric acid and stir at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude clotrimazole can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product as a white crystalline solid.
Application Protocol 2: Conceptual Synthesis of Econazole
Econazole is another widely used imidazole-based antifungal agent. Its synthesis involves the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol, followed by O-alkylation with 4-chlorobenzyl chloride. The use of this compound can provide a more controlled initial N-alkylation.
Synthetic Scheme for Econazole
Caption: Conceptual Synthesis of Econazole.
Detailed Experimental Protocol: Synthesis of Econazole
This protocol is a conceptual adaptation based on known synthetic routes for econazole, illustrating the utility of the protected imidazole intermediate.[6][7]
Materials:
-
This compound
-
1-(2,4-Dichlorophenyl)-2-chloroethanol
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
4-Chlorobenzyl chloride
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
Step 1: Synthesis of 1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-1H-imidazole (Protected)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous DMF.
-
Alkylation: Add 1-(2,4-dichlorophenyl)-2-chloroethanol (1.0 eq) and a suitable base, such as potassium carbonate, and heat the mixture (e.g., to 80°C) to effect the N-alkylation.
-
Work-up: After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected imidazole ethanol intermediate.
Step 2: O-Alkylation
-
Alkoxide Formation: Dissolve the intermediate from Step 1 in anhydrous DMF and cool in an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir until hydrogen evolution ceases.
-
Alkylation: Add 4-chlorobenzyl chloride (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to give the crude protected econazole.
Step 3: Deprotection to Yield Econazole
-
Hydrolysis: Dissolve the crude protected econazole in a suitable solvent mixture (e.g., THF/water) and add a catalytic amount of acid.
-
Purification: Following a similar work-up and purification procedure as for clotrimazole (neutralization, extraction, and recrystallization), pure econazole can be obtained.
Characterization of this compound
Proper characterization of the intermediate is essential for quality control in API synthesis. The following table summarizes expected analytical data.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), the acetal proton (singlet), and the imidazole ring protons (singlets). |
| ¹³C NMR | Resonances for the ethoxy carbons, the acetal carbon, and the imidazole ring carbons. |
| Mass Spec (MS) | [M+H]⁺ peak at m/z = 171.1128.[2] |
| Infrared (IR) | Characteristic peaks for C-H, C-N, and C-O stretching vibrations. |
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutically active imidazole-containing compounds. Its utility stems from its role as an easily introduced and removed protecting group for the imidazole nitrogen, which facilitates regioselective functionalization, particularly at the C2 position. The protocols and workflows detailed in this guide demonstrate its practical application in the synthesis of important antifungal APIs like clotrimazole and econazole. By leveraging the unique properties of this intermediate, researchers and drug development professionals can achieve more controlled and efficient synthetic routes to a wide range of imidazole-based therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. PubChemLite - 1-(diethoxymethyl)-1h-imidazole (C8H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Econazole - Wikipedia [en.wikipedia.org]
- 7. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
Application Note & Protocol: A Detailed Guide to the Formylation of Imidazole via 1-(Diethoxymethyl)imidazole
For: Researchers, scientists, and drug development professionals.
Abstract
Formylated imidazoles are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive, in-depth guide to a robust and scalable method for the formylation of imidazole. The described protocol hinges on the initial protection of the imidazole nitrogen as a diethyl acetal, forming the key intermediate, 1-(diethoxymethyl)imidazole. This intermediate facilitates regioselective lithiation at the C2 position, followed by quenching with a formylating agent to ultimately yield the desired imidazole carbaldehyde. We will delve into the mechanistic underpinnings of each step, provide detailed, field-tested protocols, and offer insights into alternative formylation strategies for comparative analysis.
Introduction: The Significance of Formylated Imidazoles
The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an essential pharmacophore. Formylation of the imidazole ring introduces a reactive aldehyde group, which serves as a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities.[1][2] These formylated intermediates are crucial in the synthesis of antifungal, antibacterial, anticancer, and antiprotozoal agents.[2]
The Strategic Advantage of the this compound Intermediate
Direct formylation of the imidazole ring can be challenging due to the deactivation of the ring by the pyrrole-like nitrogen and the potential for multiple substitution products. The strategy outlined herein circumvents these issues by employing a two-step approach centered around the formation of this compound.
Key Advantages:
-
Protection: The diethoxymethyl group acts as a protecting group for the N1 position of the imidazole ring, preventing unwanted side reactions.
-
Activation and Directing Group: More importantly, this group facilitates the regioselective deprotonation (lithiation) at the C2 position, which is the most acidic proton on the imidazole ring.[5]
-
Versatility: The resulting 2-lithio intermediate can react with a variety of electrophiles, not just formylating agents, opening avenues for diverse C2-functionalized imidazoles.[6]
Experimental Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process: protection, directed metallation/formylation, and deprotection.
Caption: Overall experimental workflow for imidazole formylation.
Detailed Experimental Protocols
Synthesis of this compound (Protection Step)
Causality: This step involves the reaction of imidazole with triethyl orthoformate. An acid catalyst protonates an ethoxy group on the orthoformate, making it a good leaving group (ethanol). The imidazole nitrogen then acts as a nucleophile, attacking the resulting carbocation. This process repeats to form the stable diethyl acetal.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine imidazole (1.0 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction Setup: Add an excess of triethyl orthoformate (3.0-5.0 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[7]
-
Table 1: Typical Reaction Parameters and Characterization Data
| Parameter | Value |
| Imidazole | 1.0 eq |
| Triethyl Orthoformate | 3.0-5.0 eq |
| Catalyst | p-TsOH (0.05 eq) |
| Temperature | Reflux |
| Time | 12-24 h |
| Appearance | Colorless to pale yellow liquid[7] |
| Molecular Formula | C₈H₁₄N₂O₂[7] |
| Molecular Weight | 170.21 g/mol |
Formylation of this compound
Causality: This step leverages the directing effect of the N-diethoxymethyl group to achieve regioselective lithiation at the C2 position. n-Butyllithium (n-BuLi), a strong base, abstracts the most acidic proton (at C2). The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF), the formylating agent.
Protocol:
-
Inert Atmosphere: All glassware must be rigorously flame-dried, and the reaction must be conducted under a strict inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the solution of the lithiated intermediate at -78 °C.
-
Quenching and Work-up:
-
After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrolysis to Imidazole-2-carbaldehyde (Deprotection Step)
Causality: The acetal protecting group is labile under acidic conditions.[9][10] The acidic work-up protonates the oxygen atoms of the diethoxymethyl group, facilitating the elimination of ethanol and subsequent hydrolysis to the desired aldehyde.
Protocol:
-
Acidic Hydrolysis: Dissolve the crude product from the previous step in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or dilute hydrochloric acid.[11]
-
Reaction Conditions: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a base (e.g., solid sodium bicarbonate or a saturated aqueous solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield imidazole-2-carbaldehyde as a solid.
-
Reaction Mechanism
The formylation proceeds through a well-defined mechanistic pathway involving protection, directed ortho-metalation, and deprotection.
Caption: Key stages in the formylation of imidazole.
Alternative Formylation Methods
While the this compound route is highly effective, other classical named reactions can also be employed for the formylation of imidazoles and other electron-rich heterocycles, each with its own set of advantages and limitations.
Table 2: Comparison of Imidazole Formylation Methods
| Reaction | Reagents | Position of Formylation | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF[12][13][14] | C2 or C4/C5 depending on substrate | Mild conditions, widely applicable to electron-rich heterocycles.[15][16] | The Vilsmeier reagent is a weaker electrophile; may require activating groups on the ring.[12][13] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid)[17][18][19] | Ortho to activating groups | Useful for phenols and other activated aromatics.[20] | Generally low to moderate yields; requires strongly electron-donating groups.[18][21] |
| Reimer-Tiemann Reaction | CHCl₃, strong base (e.g., NaOH)[22][23] | Ortho to hydroxyl groups | Effective for phenols.[22] | Involves dichlorocarbene, which can have side reactions; often gives mixtures of isomers.[22][24][25] |
| Direct Lithiation-Formylation | Strong base (e.g., n-BuLi), DMF[26] | C2 | Direct and efficient for some substituted imidazoles. | Requires a directing group or specific substitution pattern for regioselectivity. |
Conclusion
The formylation of imidazole via the this compound intermediate is a powerful and versatile strategy for accessing valuable imidazole-2-carbaldehydes. This method offers excellent regiocontrol and is amenable to scale-up, making it a valuable tool for researchers in drug discovery and synthetic organic chemistry. The detailed protocols and mechanistic insights provided in this application note are intended to enable scientists to confidently and successfully implement this important transformation in their own laboratories.
References
- 1. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illustrated Glossary of Organic Chemistry - Deprotection [chem.ucla.edu]
- 10. Protection and Deprotection [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Duff reaction - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 22. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Common side products in the synthesis of 1-(Diethoxymethyl)imidazole
Introduction
Welcome to the Technical Support Center for the synthesis of 1-(Diethoxymethyl)imidazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound, primarily as a protected imidazole derivative or as a precursor for 2-functionalized imidazoles.[1] The most common synthesis involves the reaction of imidazole with triethyl orthoformate (TEOF), typically under acidic catalysis.[2] While seemingly straightforward, this reaction is prone to specific challenges that can impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, focusing on the formation of side products and impurities. Our goal is to equip you with the expertise to not only identify problems but also to understand their chemical origins and implement effective, validated solutions.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis and workup of this compound.
Q1: My reaction yield is low, and analysis (TLC, GC-MS) shows a significant amount of unreacted imidazole. What's going wrong?
Probable Causes & Solutions:
This is the most common issue, and it typically stems from an unfavorable reaction equilibrium or suboptimal conditions. The reaction between imidazole and triethyl orthoformate produces ethanol as a byproduct.[2] According to Le Châtelier's principle, the accumulation of this ethanol can slow or reverse the reaction, preventing it from reaching completion.
Troubleshooting Steps:
-
Inefficient Byproduct Removal: The most critical factor is the active removal of ethanol to drive the reaction forward.
-
Expert Recommendation: Employ a Dean-Stark apparatus to continuously remove the ethanol-TEOF azeotrope as it forms.[2] Ensure your glassware is properly set up and the heating mantle provides a steady reflux. The reaction is complete when no more ethanol is collected.
-
-
Catalyst Inactivity or Insufficiency: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is typically required to protonate the orthoformate, making it more electrophilic.
-
Expert Recommendation: Use a catalytic amount (e.g., 0.01-0.05 eq) of freshly opened or properly stored p-TsOH. If the catalyst is old, it may have absorbed atmospheric moisture, reducing its activity.
-
-
Insufficient Heat or Reaction Time: The reaction requires significant thermal energy to proceed at a reasonable rate.
Q2: My crude product looks clean, but after column chromatography or an acidic workup, I've isolated imidazole or N-formylimidazole. Why did my product decompose?
Probable Cause & Solution:
The 1-(diethoxymethyl) group is an acetal, which is inherently sensitive to hydrolysis under acidic conditions. Exposure to aqueous acid, or even silica gel (which is acidic), can cleave the acetal to form an intermediate aldehyde, which can then be converted to N-formylimidazole or fully hydrolyze back to the parent imidazole.
Troubleshooting Steps:
-
Avoid Acidic Workups: Do not use acidic washes (e.g., dilute HCl) to remove unreacted imidazole. This will hydrolyze your product.
-
Neutralize the Reaction Mixture: Before workup, cool the reaction mixture and quench the acid catalyst with a mild base, such as triethylamine.[2] This prevents acid-mediated hydrolysis during solvent removal and purification.
-
Modify Purification Technique:
-
Expert Recommendation (Column Chromatography): If chromatography is necessary, use silica gel that has been pre-treated with a base. This is done by preparing the silica slurry in an eluent containing a small amount of triethylamine (~0.5-1.0%). This neutralizes the acidic sites on the silica surface, protecting your product.
-
Alternative Purification: Distillation under reduced pressure is an excellent alternative to chromatography for purifying this compound, as it avoids contact with acidic stationary phases.
-
Q3: The reaction mixture has turned dark brown or black, and the yield of the desired product is poor. What is causing this decomposition?
Probable Cause & Solution:
Dark coloration is indicative of thermal decomposition. While imidazole itself is thermally stable, prolonged heating at high temperatures ( >140°C) or in the presence of impurities can lead to polymerization or degradation, especially if the reaction is run for an excessive amount of time.
Troubleshooting Steps:
-
Precise Temperature Control: Use a temperature controller and a thermocouple to ensure the reaction temperature does not exceed 140°C.
-
Monitor Reaction Time: Do not simply run the reaction for a fixed time. Monitor its progress and stop heating once the starting material is consumed to avoid "cooking" the product.
-
Use an Inert Atmosphere: While not always reported in standard procedures, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to discoloration at high temperatures.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of this reaction, and how does it inform potential side products?
The reaction is an acid-catalyzed nucleophilic substitution.
-
The acid catalyst (H⁺) protonates one of the ethoxy groups on the triethyl orthoformate.
-
This protonation turns the ethoxy group into a good leaving group (ethanol).
-
The nucleophilic nitrogen of the imidazole ring attacks the electrophilic central carbon, displacing a molecule of ethanol.
-
This process repeats, and after deprotonation, the final product, this compound, is formed.
Understanding this mechanism highlights the reversibility of the steps and the crucial role of removing ethanol. It also shows why the product is acid-sensitive, as the process can be reversed by the addition of water and acid.
FAQ 2: Can dialkylation occur to form an imidazolium salt?
While N-alkylated imidazoles can react with a second molecule of an alkylating agent to form a dialkylated imidazolium salt, this is a very unlikely side product in this specific synthesis.[3] The diethoxymethyl group is sterically bulky and electronically different from a simple alkyl halide. The reaction conditions are designed for the formation of the acetal, not for quaternization.
FAQ 3: What is the best way to purify the final product?
The optimal purification strategy depends on the scale and the impurities present.
-
For high purity: Vacuum distillation is the preferred method as it avoids the potential for hydrolysis on silica gel.
-
For removing non-volatile impurities: Column chromatography on base-deactivated silica gel is effective.[2]
-
For removing unreacted imidazole: A non-acidic aqueous wash (e.g., with a saturated NaHCO₃ solution) can help partition the more polar imidazole into the aqueous layer, but multiple extractions are needed, and emulsions can be an issue.
Protocols and Data
Table 1: Troubleshooting Summary
| Problem Observed | Primary Side Product(s) | Probable Cause | Recommended Solution |
| Low Conversion | Unreacted Imidazole | Reaction equilibrium not driven to completion. | Use a Dean-Stark apparatus to remove ethanol; ensure catalyst is active. |
| Product Loss During Workup | Imidazole, N-Formylimidazole | Acid-catalyzed hydrolysis of the acetal group. | Neutralize catalyst with triethylamine before workup; use base-washed silica for chromatography. |
| Dark Reaction Color | Polymeric/Degradation Products | Excessive heat or prolonged reaction time. | Maintain temperature ≤140°C; monitor reaction and stop when complete. |
| Co-elution during Chromatography | Unreacted Imidazole | Similar polarity between product and starting material. | Use base-washed silica gel and an optimized eluent system (e.g., Methanol in Dichloromethane).[2] |
Protocol 1: Synthesis of this compound[3]
-
Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add imidazole (1.0 eq), triethyl orthoformate (used as both reagent and solvent, ~10 mL per gram of imidazole), and p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to a steady reflux (approx. 130-140°C). Ethanol will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue heating for 12-16 hours or until no more ethanol is collected in the trap. The reaction can be monitored by TLC (eluent: 4% Methanol in Dichloromethane).
-
Workup: Cool the reaction mixture to room temperature. Add triethylamine (0.03 eq) to neutralize the p-TsOH catalyst.
-
Isolation: Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography.
Protocol 2: Purification via Base-Washed Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 1% Methanol in Dichloromethane) containing 0.5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of 1% to 4% Methanol in Dichloromethane, ensuring the eluent always contains 0.5% triethylamine.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous, colorless oil.[2]
Visualizations
Reaction and Side Product Pathway
The following diagram illustrates the primary reaction for the synthesis of this compound and the key hydrolytic side reaction that can occur during an improper workup.
Caption: Main synthesis pathway and the acid-catalyzed hydrolysis side reaction.
References
Technical Support Center: Purification of Crude 1-(Diethoxymethyl)imidazole by Column Chromatography
Welcome to the technical support guide for the purification of 1-(Diethoxymethyl)imidazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during column chromatography of this specific compound. As a Senior Application Scientist, my goal is to not only provide a protocol but to explain the underlying chemical principles that dictate success, ensuring you can adapt and overcome challenges in your own lab.
This compound is a versatile intermediate, but its purification presents a classic chemical challenge. The molecule contains two key functional groups that influence its chromatographic behavior: a basic imidazole ring and an acid-sensitive diethyl acetal.[1][2] The basicity of the imidazole can lead to strong interactions with the acidic silica gel stationary phase, while the acetal is prone to hydrolysis back to the corresponding aldehyde if conditions are too acidic.[3][4] This guide will equip you with the strategies to navigate these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding before starting your experiment.
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[5][6] However, due to the acidic nature of silica, which can cause issues like product degradation (acetal hydrolysis) and peak tailing, two modifications are crucial:
-
Use of a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (Et₃N) or ammonia, into the mobile phase is highly recommended. This deactivates the acidic silanol groups on the silica surface.[7]
-
Alternative Stationary Phases: If significant degradation or irreversible adsorption occurs, switching to a more neutral stationary phase like alumina (neutral, Brockmann I) or a deactivated silica gel can be a viable alternative.
Q2: How do I select the optimal mobile phase (eluent) for my separation? A2: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound, this compound, has an Rf value between 0.15 and 0.35 .[8] This range provides the best balance for achieving good separation on a column. Start with a non-polar solvent like hexanes or petroleum ether and titrate in a more polar solvent such as ethyl acetate. A common starting point for imidazoles is a hexane:ethyl acetate mixture.[9][10] Remember to add 0.5-1% (v/v) of triethylamine to the TLC solvent system to mimic the conditions of the column.
Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it? A3: Tailing is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase.[11] The imidazole nitrogen atom interacts strongly with the silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" longer than others, resulting in a streak rather than a compact spot. The solution, both for TLC and the column, is to add a competitive base like 0.5-1% triethylamine to your eluent. The triethylamine will preferentially interact with the acidic sites, allowing your imidazole derivative to travel up the plate or through the column more uniformly.[7]
Q4: Is this compound stable on silica gel? I'm concerned about the acetal group. A4: This is a critical concern. Acetals are known to be unstable in acidic environments, readily hydrolyzing to their corresponding aldehyde and alcohols.[3][7] Since standard silica gel is acidic, there is a significant risk of degrading your product during purification.[12] To mitigate this:
-
Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography.
-
Neutralize the System: As mentioned, adding triethylamine to the eluent helps neutralize the silica surface, protecting the acetal.[7]
-
Keep it Cool: Running the column at room temperature is standard. Avoid any heat, which can accelerate hydrolysis.
Section 2: Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a self-validating workflow for the purification of gram-scale batches of crude this compound.
2.1 Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, 40-63 µm, 60 Å)[6]
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
TLC plates (Silica gel 60 F₂₅₄)[13]
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2.2 Step 1: TLC Analysis for Solvent System Optimization
-
Prepare a stock solution of your crude material in a minimal amount of dichloromethane or ethyl acetate.
-
Prepare several eluent systems for testing. Start with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3) and add 1% Et₃N to each.
-
Spot the crude material on a TLC plate and develop it in the prepared solvent systems.
-
Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
Identify the solvent system that gives your product an Rf value of approximately 0.25, with good separation from major impurities.[8] This will be your column eluent.
2.3 Step 2: Column Preparation (Slurry Packing)
-
Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
In a beaker, prepare a slurry of silica gel in your chosen, less polar starting eluent (e.g., 10% EtOAc in Hexane + 1% Et₃N). The consistency should be like a milkshake, not a thick paste.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to let the solvent drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during sample and eluent addition.
-
Drain the solvent until it is just level with the sand. Never let the silica bed run dry.
2.4 Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the absolute minimum volume of your eluent.
-
Using a pipette, carefully apply this concentrated solution to the top of the column.
-
Drain the solvent just until the sample has fully entered the silica bed.
-
2.5 Step 4: Elution and Fraction Collection
-
Carefully fill the column with your mobile phase.
-
Apply pressure to the top of the column (using a pump or bulb) to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If impurities are close to your product, consider running an isocratic elution (constant solvent mixture) first, followed by a gradient elution (gradually increasing the polarity by adding more ethyl acetate) to wash off more polar impurities.[11]
2.6 Step 5: Fraction Analysis and Product Isolation
-
Spot every few fractions on a TLC plate and run it in your mobile phase to identify which fractions contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses specific problems in a question-and-answer format.
Problem 1: Poor Separation / Co-elution of Impurities
-
Symptom: Fractions contain a mixture of your product and one or more impurities.
-
Potential Cause & Action Plan:
-
Suboptimal Mobile Phase: The polarity difference between your product and the impurity may be too small for the chosen eluent.
-
Solution: Re-evaluate your TLC. Test solvent systems with different selectivities (e.g., replace ethyl acetate with dichloromethane or add a small percentage of methanol) to maximize the separation (ΔRf) between spots.[8]
-
-
Column Overloading: Too much crude material was loaded for the amount of silica used.
-
Solution: Reduce the sample load or increase the column size. Maintain at least a 20:1 silica-to-sample weight ratio.
-
-
Poor Column Packing: Channeling within the silica bed can lead to broad bands and poor separation.
-
Solution: Ensure a homogenous, bubble-free slurry and gentle, consistent tapping during packing.
-
-
Problem 2: Low or No Product Recovery
-
Symptom: The expected amount of product is not found in the collected fractions. The mass balance is significantly off.
-
Potential Cause & Action Plan:
-
Irreversible Adsorption: The basic imidazole has permanently stuck to the acidic silica.
-
Solution: After your normal elution, perform a "column flush" with a highly polar solvent system, such as 10-20% methanol in dichloromethane with 1% Et₃N. This can often dislodge strongly bound compounds. If this recovers your product, it confirms strong adsorption was the issue. For future runs, increase the Et₃N concentration in your primary eluent or switch to an alumina column.[11]
-
-
Product Degradation (Acetal Hydrolysis): The acidic silica has hydrolyzed the acetal.
-
Solution: This is a more serious issue. You can test for this by running a 2D TLC: spot your crude mix in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation on the silica.[12] To prevent this, ensure your eluent contains sufficient Et₃N (at least 1%) and run the column as quickly as possible.
-
-
Problem 3: Product Elutes Too Quickly (High Rf)
-
Symptom: The product comes out in the first few fractions, close to the solvent front, and is not well-separated from non-polar impurities.
-
Potential Cause & Action Plan:
-
Mobile Phase is Too Polar: The eluent is too strong, moving all components too quickly.
-
Solution: Decrease the concentration of the polar solvent (ethyl acetate). For example, if you used a 7:3 Hexane:EtOAc mix, try an 8:2 or 9:1 mix.[8]
-
-
Problem 4: Product Elutes Too Slowly or Not at All (Low Rf)
-
Symptom: A large volume of solvent is required to elute the product, leading to very broad bands and wasted time/solvent.
-
Potential Cause & Action Plan:
-
Mobile Phase is Not Polar Enough: The eluent is too weak to effectively move the compound down the column.
-
Solution: Increase the concentration of the polar solvent. If you used a 9:1 Hexane:EtOAc mix, move to an 8:2 or 7:3 mix. If this is insufficient, a stronger polar solvent like methanol may need to be added in small increments (e.g., 1-5%).
-
-
Section 4: Data & Visualizations
Data Tables
Table 1: Mobile Phase Screening & Optimization
| Solvent System (Hexane:EtOAc) | Et₃N (v/v) | Typical Rf Range for Imidazoles | Recommendation |
|---|---|---|---|
| 9:1 | 1% | 0.40 - 0.60 | Potentially too non-polar. Product may elute slowly. |
| 8:2 | 1% | 0.20 - 0.40 | Good starting point. Likely in the optimal range. |
| 7:3 | 1% | 0.10 - 0.25 | May be too polar. Risk of rapid elution. |
| 100% CH₂Cl₂ -> 2% MeOH/CH₂Cl₂ | 1% | Variable | Alternative system if EtOAc/Hexane fails. |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Action |
|---|---|---|
| Peak Tailing | Acidic silica interacting with basic imidazole | Add 0.5-1% triethylamine to the eluent. |
| Low Recovery | Irreversible adsorption or acetal hydrolysis | Flush column with MeOH/DCM; ensure Et₃N is used. |
| Co-elution | Poor solvent selectivity or column overload | Re-optimize mobile phase via TLC; use less sample. |
| No Elution | Eluent is too non-polar | Gradually increase the percentage of ethyl acetate. |
Visual Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low product recovery during chromatography.
Section 5: References
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. Separation Science. --INVALID-LINK--
-
Organic Chemistry Portal. Imidazole synthesis. --INVALID-LINK--
-
de Oliveira, C. H., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. --INVALID-LINK--
-
Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. --INVALID-LINK--
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?. --INVALID-LINK--
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supplementary Information. --INVALID-LINK--
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. --INVALID-LINK--
-
SIELC Technologies. Separation of 1-(2,2-Diethoxyethyl)-1H-imidazole on Newcrom R1 HPLC column. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). First Enzymatic Hydrolysis/Thio-Michael Addition Cascade Route to Synthesis of AChE Inhibitors. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. --INVALID-LINK--
-
Jiang, S., et al. (2014). Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons. Analytical Methods. --INVALID-LINK--
-
Organic Chemistry Portal. Dimethyl Acetals. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. --INVALID-LINK--
-
Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--
-
CymitQuimica. CAS 61278-81-7: this compound. --INVALID-LINK--
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). --INVALID-LINK--
-
ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. --INVALID-LINK--
-
Chemie Brunschwig. Solutions for chromatography and purification. --INVALID-LINK--
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Biotage. --INVALID-LINK--
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. --INVALID-LINK--
-
Klein, P. D. (1962). Silica Gel Structure and the Chromatographic Process. Effect of Pore Diameter on the Adsorption and Differential Migration of Sterol Acetates. Analytical Chemistry. --INVALID-LINK--
-
ResearchGate. (2012). Imidazol concentration for His-Trap purification. --INVALID-LINK--
-
Restek. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Wiley-VCH. (n.d.). Supporting Information. --INVALID-LINK--
-
Al-sayed, E., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations. --INVALID-LINK--
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. --INVALID-LINK--
-
E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting Information. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 1-(Diethoxymethyl)imidazole
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 1-(diethoxymethyl)imidazole. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields.
Introduction
This compound serves as a crucial intermediate in organic synthesis, primarily as a protective group for the imidazole nitrogen. This protection facilitates regioselective functionalization at other positions of the imidazole ring. The synthesis, typically achieved by reacting imidazole with triethyl orthoformate, is an equilibrium-driven process where careful control of reaction conditions is paramount to achieving high yields. This guide is structured to provide both foundational knowledge and practical solutions to common issues encountered during this synthesis.
Troubleshooting Guide: Enhancing Your Yield
Low yields in the synthesis of this compound are a common challenge. This section provides a systematic approach to identifying and resolving the underlying issues.
Issue 1: Low Conversion of Imidazole (Starting Material Remains)
If you observe a significant amount of unreacted imidazole in your crude product, consider the following factors:
-
Inadequate Water Removal: The reaction of imidazole with triethyl orthoformate produces ethanol as a byproduct. According to Le Châtelier's principle, the presence of this alcohol can shift the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove ethanol as it is formed. Ensure your glassware is thoroughly dried before starting the reaction.
-
-
Insufficient Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is typically required to protonate the orthoformate, making it more susceptible to nucleophilic attack by imidazole.
-
Solution: Ensure you are using a catalytic amount of a suitable acid (e.g., 0.01-0.05 equivalents). If the reaction is still sluggish, a slight increase in catalyst loading may be beneficial. However, excess acid can lead to side reactions.
-
-
Suboptimal Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is heated to a temperature sufficient for the azeotropic removal of ethanol (typically refluxing in a suitable solvent or neat). A reaction temperature of 130-140°C is often effective when using triethyl orthoformate as both reactant and solvent.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.
-
Dialkylation (Imidazolium Salt Formation): Although less common in this specific reaction, over-alkylation can sometimes occur, leading to the formation of an imidazolium salt.
-
Prevention: Use a molar excess of triethyl orthoformate relative to imidazole. This ensures that the imidazole is more likely to react with the orthoformate rather than an already formed product.
-
-
Decomposition: Imidazole and its derivatives can be sensitive to harsh conditions.
-
Prevention: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
-
Issue 3: Product Loss During Workup and Purification
A significant decrease in yield after the workup and purification steps often points to the instability of the product or suboptimal purification techniques.
-
Hydrolysis of the Acetal: The diethoxymethyl group is an acetal, which is sensitive to acidic conditions and can be hydrolyzed back to the N-formyl imidazole or even imidazole itself in the presence of water and acid.
-
Solution: During the workup, neutralize the acid catalyst with a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate) before adding any aqueous solutions[1]. Avoid acidic washes during extraction.
-
-
Co-elution with Impurities: Unreacted imidazole can be challenging to separate from the product via column chromatography due to their similar polarities.
-
Solution: An acidic wash (e.g., with dilute HCl) during the workup can protonate the unreacted imidazole, making it water-soluble and easily separable from the organic layer containing your product[2]. Remember to perform this step only after neutralizing the reaction's acid catalyst and ensuring your desired product is stable to these conditions for a short period.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction? A1: The acid catalyst, such as p-toluenesulfonic acid, protonates one of the ethoxy groups of the triethyl orthoformate. This makes it a better leaving group (ethanol) and activates the central carbon for nucleophilic attack by the imidazole nitrogen.
Q2: Can I use a different orthoformate, like trimethyl orthoformate? A2: Yes, trimethyl orthoformate can also be used and may offer the advantage of a lower boiling point for the alcohol byproduct (methanol), potentially facilitating its removal. However, reaction conditions may need to be re-optimized.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to achieve good separation between the imidazole starting material and the this compound product. The product is generally less polar than the starting imidazole.
Q4: My purified product appears to be degrading over time. How should I store it? A4: this compound can be sensitive to moisture and acidic conditions. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended) to minimize degradation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Imidazole
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add imidazole (1.0 eq).
-
Add an excess of triethyl orthoformate (which can also serve as the solvent, e.g., 5-10 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 130-140°C) and monitor the collection of ethanol in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected and TLC analysis indicates the complete consumption of imidazole.
-
Cool the reaction mixture to room temperature.
-
Add a small amount of triethylamine to neutralize the p-TsOH catalyst.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield this compound as a colorless to pale yellow oil[3].
| Reagent | Molar Equivalents | Purpose |
| Imidazole | 1.0 | Starting material |
| Triethyl orthoformate | 5.0 - 10.0 | Reagent and solvent |
| p-Toluenesulfonic acid | 0.01 - 0.05 | Acid catalyst |
| Triethylamine | ~0.1 | Neutralizing agent for the catalyst |
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification process.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot low reaction yields.
References
Technical Support Center: Optimizing Reaction Conditions for the Lithiation of 1-(Diethoxymethyl)imidazole
Welcome to the technical support center for the lithiation of 1-(diethoxymethyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this critical synthetic transformation. As a foundational method for introducing substituents at the C2 position of the imidazole ring, mastering this reaction is key to accessing a wide array of complex heterocyclic molecules.
This resource provides scientifically-grounded explanations for experimental choices, detailed protocols, and solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the diethoxymethyl group on the imidazole nitrogen?
A: The 1-(diethoxymethyl) group serves as a protecting group for the N-H proton of the imidazole. Imidazole's N-H proton is acidic (pKa ≈ 14.5) and would be immediately deprotonated by a strong organolithium base, preventing the desired C-H lithiation.[1] This acetal-based protecting group is stable to the strongly basic conditions of the lithiation but can be readily removed under acidic hydrolysis conditions post-functionalization.
Q2: Why is the C2 position of this compound preferentially deprotonated?
A: The C2 proton of N-substituted imidazoles is the most acidic C-H proton in the ring. This heightened acidity is due to a combination of factors: the inductive effect of the two adjacent nitrogen atoms and the stability of the resulting C2-lithiated species, which can be viewed as a carbene-lithium adduct. The N1-diethoxymethyl substituent acts as a directed metalation group (DMG), coordinating to the lithium base and delivering it to the adjacent C2 position, further enhancing the regioselectivity of the deprotonation.
Q3: What is the recommended base for this lithiation, and why?
A: n-Butyllithium (n-BuLi) is the most commonly used and recommended base for the C2 lithiation of N-protected imidazoles. It is a strong, non-nucleophilic base that efficiently deprotonates the C2 position. While other bases like s-butyllithium (more reactive) or lithium diisopropylamide (LDA, more sterically hindered) can be used, n-BuLi provides a reliable balance of reactivity and selectivity for this specific substrate.
Q4: Why is it critical to perform the reaction at a very low temperature (e.g., -78 °C)?
A: Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for two main reasons:
-
Stability of the Lithiated Intermediate: The resulting 1-(diethoxymethyl)-2-lithioimidazole is thermally unstable. At higher temperatures, it can decompose, leading to significantly lower yields of the desired product.
-
Minimizing Side Reactions: Low temperatures suppress potential side reactions, such as lithiation at the less acidic C4 or C5 positions or potential attack on the solvent (e.g., THF).
Q5: After adding the base, how can I confirm that the lithiation was successful before adding my electrophile?
A: Direct confirmation of the lithiated intermediate in situ is difficult without specialized spectroscopic techniques. The most practical method is to perform a small-scale trial reaction and quench the lithiated species with a simple, reliable electrophile like N,N-dimethylformamide (DMF) or benzaldehyde.[2][3] Successful formation of the corresponding 2-formyl or 2-hydroxymethyl imidazole derivative upon work-up and analysis (e.g., by TLC or LC-MS) provides strong evidence of successful lithiation.
In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during the lithiation of this compound.
Question: My reaction yield is consistently low, or the reaction fails completely. What are the most likely causes?
Answer: A low or zero yield is one of the most common issues and almost always points to problems with the reaction setup or reagents.
-
Cause 1: Presence of Moisture or Protic Impurities. Organolithium reagents are extremely reactive towards water and other protic sources (e.g., alcohols). Even trace amounts of moisture in the glassware, solvent, or starting material will consume the base and prevent the desired deprotonation.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., overnight at >120 °C) and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your this compound is anhydrous.
-
-
Cause 2: Inaccurate Titration or Degradation of n-Butyllithium. n-BuLi solutions degrade over time, and their actual concentration can be significantly lower than stated on the bottle. Using a substoichiometric amount of active base will result in incomplete deprotonation.
-
Solution: Titrate your n-BuLi solution regularly (e.g., every 2-4 weeks) using a standard method like the Gilman double titration or titration with a known indicator like N-benzylbenzamide. Store the reagent properly under an inert atmosphere and at the recommended temperature.
-
-
Cause 3: Inadequate Temperature Control. Allowing the reaction temperature to rise above -70 °C, even for a short period, can cause the lithiated imidazole intermediate to decompose.
-
Solution: Use a well-insulated Dewar flask for your cooling bath. Ensure the reaction flask is submerged in the bath and that there is good thermal contact. Monitor the internal reaction temperature with a low-temperature thermometer. Add the n-BuLi solution slowly and dropwise to the substrate solution to control any potential exotherm.
-
Question: I'm observing the formation of multiple products. What are the potential side reactions, and how can they be minimized?
Answer: The formation of byproducts suggests issues with selectivity or stability.
-
Cause 1: Isomeric Lithiation. While C2 lithiation is strongly favored, under certain conditions (e.g., if the temperature is too high or a different base is used), minor deprotonation at C4 or C5 can occur, leading to a mixture of regioisomeric products after quenching.
-
Solution: Strict adherence to low-temperature conditions (-78 °C) is the best way to maximize C2 selectivity. Using n-BuLi in a non-coordinating solvent like diethyl ether can sometimes improve selectivity over THF, although the reaction may be slower.
-
-
Cause 2: Reaction with the Quenching Agent. If the electrophile is added too quickly or at too high a temperature, it can lead to multiple additions or other side reactions.
-
Solution: Add the electrophile solution slowly and dropwise to the cold (-78 °C) solution of the lithiated imidazole. Allow the reaction to proceed at low temperature for a period before slowly warming to room temperature.
-
Question: The work-up and purification of my product are proving difficult. What are the best practices?
Answer: Post-reaction handling is critical for isolating the final product in high purity.
-
Problem 1: Difficult to Remove Imidazole-based Impurities. Unreacted starting material or imidazole-containing byproducts can have similar polarity to the desired product, making chromatographic separation challenging.[4][5]
-
Solution: An acidic wash during the aqueous work-up can help. For instance, washing the organic layer with dilute aqueous HCl (e.g., 0.5 M to 1 M) will protonate basic imidazole impurities, partitioning them into the aqueous phase.[4] Be cautious if your final product is acid-sensitive.
-
-
Problem 2: Emulsion during Aqueous Work-up. The presence of lithium salts and polar compounds can lead to the formation of emulsions during extraction.
-
Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. If necessary, filter the entire biphasic mixture through a pad of celite.
-
Visualizing the Lithiation Process
Reaction Mechanism
The following diagram illustrates the directed C2-lithiation of this compound by n-butyllithium.
Caption: C2-Deprotonation of this compound.
Note: The DOT script above is a template. A proper chemical structure image would be used in a real implementation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
References
Technical Support Center: Challenges in the Deprotection of 1-(Diethoxymethyl)imidazole
Welcome to the technical support center for the deprotection of 1-(diethoxymethyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize the diethoxymethyl (DEM) group as a protecting strategy for the imidazole nitrogen. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this deprotection step. The DEM group is valued for its ease of introduction and removal under relatively mild conditions; however, successful and high-yielding deprotection requires careful attention to reaction parameters.[1]
Troubleshooting Guide: Overcoming Common Deprotection Hurdles
This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and actionable solutions to get your synthesis back on track.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material even after the expected reaction time.
| Potential Cause | Suggested Solution & Rationale |
| Insufficient Acid Catalyst | The hydrolysis of the acetal is acid-catalyzed. An inadequate amount of acid will result in a slow reaction. Incrementally increase the acid concentration (e.g., from 0.1 M to 0.5 M HCl) and monitor the reaction progress. |
| Low Reaction Temperature | While the deprotection is often feasible at room temperature, some substrates may require gentle heating to overcome the activation energy barrier.[1] Try raising the temperature to 30-40°C. |
| Inappropriate Solvent System | The reaction requires a solvent system in which both the substrate and the aqueous acid are sufficiently miscible. If using a biphasic system, ensure vigorous stirring. Consider using a co-solvent like THF or acetone to improve solubility and reaction kinetics.[1] |
| Steric Hindrance | Bulky substituents on the imidazole ring or elsewhere on the molecule can sterically hinder the approach of water and the acid catalyst to the acetal carbon. In such cases, a longer reaction time or slightly stronger acidic conditions may be necessary. |
Issue 2: Formation of Side Products/Degradation
Symptom: Multiple unexpected spots on TLC or peaks in the LC-MS chromatogram, potentially indicating degradation of the target molecule.
| Potential Cause | Suggested Solution & Rationale |
| Acid-Labile Functional Groups | Your molecule may contain other functional groups that are sensitive to the acidic conditions used for DEM deprotection (e.g., t-butyl esters, silyl ethers).[2] The key is to use conditions mild enough to cleave the DEM group without affecting other parts of the molecule. |
| Prolonged Reaction Time/Excessive Acid | Leaving the reaction for too long or using an overly concentrated acid can lead to the degradation of the desired product, especially if it is sensitive. It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Oxidation | Some imidazole derivatives can be susceptible to oxidation, although this is less common during deprotection. If suspected, de-gassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting deprotection issues.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the acidic deprotection of this compound?
A1: The deprotection proceeds via a standard acid-catalyzed hydrolysis of an acetal. The process is initiated by protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate, and subsequent deprotonation yields a hemiaminal, which is unstable and readily collapses to release the deprotected imidazole and formic acid derivatives.
Caption: Simplified mechanism of DEM deprotection.
Q2: What are the typical acidic conditions for this deprotection?
A2: The deprotection is readily achieved under neutral or acidic conditions.[1] For most substrates, dilute aqueous hydrochloric acid (HCl) in a range of 0.1 M to 1 M is sufficient. The reaction is often performed at room temperature and is typically complete within a few hours.[1] It's always best to start with milder conditions (e.g., 0.1 M HCl, RT) and only increase the severity if the reaction is not proceeding.
Q3: Is the DEM protecting group compatible with other common protecting groups?
A3: The DEM group's lability to acid means it is not orthogonal to other acid-sensitive groups like Boc, t-butyl esters, or silyl ethers (e.g., TBS, TIPS). However, it is stable under basic conditions, catalytic hydrogenation, and many other reaction conditions, making it compatible with groups like Fmoc, Cbz, and benzyl ethers.[2][3] Careful planning of your synthetic route is essential.
Q4: How should I work up the deprotection reaction?
A4: A typical work-up involves neutralizing the acid catalyst with a base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is neutral or slightly basic (pH 7-8).
-
If the product is organic-soluble, extract it with a suitable solvent like ethyl acetate, dichloromethane, or chloroform.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q5: My product is water-soluble. How do I purify it after deprotection?
A5: If your deprotected imidazole is water-soluble, an extractive work-up is not feasible. In this case, after neutralization, you may need to remove the resulting salts. Techniques like ion-exchange chromatography, reverse-phase chromatography (e.g., C18), or size-exclusion chromatography can be effective.[4] In some cases, lyophilization (freeze-drying) can be used to remove the water and volatile salts, followed by purification of the crude solid.
Q6: How stable is this compound and how should it be stored?
A6: this compound is an orthoamide-protected imidazole.[5][6] Like most acetals, it is sensitive to acid and moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated (2-8°C) to prevent gradual hydrolysis from atmospheric moisture.[6]
Experimental Protocol: Standard Deprotection
This protocol provides a general starting point for the deprotection of a generic this compound derivative. Note: This protocol should be adapted based on the specific properties of your substrate.
-
Preparation:
-
Dissolve the this compound substrate (1.0 eq) in a suitable organic solvent (e.g., THF, acetone, or methanol) to a concentration of approximately 0.1-0.2 M.
-
-
Reaction Initiation:
-
To the stirred solution, add an equal volume of 1 M aqueous HCl (this will result in a final HCl concentration of 0.5 M).
-
-
Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction every 30-60 minutes by TLC or LC-MS. A typical TLC system would be dichloromethane/methanol (e.g., 9:1 v/v). The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., recrystallization) to yield the pure deprotected imidazole.
-
References
Stability of 1-(Diethoxymethyl)imidazole under acidic and basic conditions
Welcome to the technical support center for 1-(Diethoxymethyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.
Understanding the Chemistry of this compound
This compound is a versatile organic compound featuring an imidazole ring substituted with a diethoxymethyl group.[1] This diethoxymethyl group acts as a protecting group for the N-H functionality of the imidazole, which can be cleaved under specific conditions to regenerate the parent imidazole. The stability of this acetal-like linkage is highly dependent on the pH of the medium.[1]
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is this compound expected to be stable?
A1: this compound, as an acetal, is generally stable under neutral and basic (alkaline) conditions.[2][3] The lone pairs on the oxygen atoms of the diethoxymethyl group are not readily protonated in basic or neutral media, thus preventing the initiation of the hydrolysis cascade. Therefore, for reactions or storage where the integrity of the diethoxymethyl group is crucial, maintaining a pH above 7 is recommended.
Q2: Why is my this compound degrading in my reaction mixture?
A2: Degradation of this compound is most commonly due to acidic conditions in your reaction mixture. Acetals are highly susceptible to acid-catalyzed hydrolysis.[2][4][5] Even trace amounts of acid can initiate the cleavage of the diethoxymethyl group, leading to the formation of imidazole, ethanol, and formaldehyde. It is crucial to ensure all reagents and solvents are free from acidic impurities.
Q3: Can the imidazole ring itself influence the stability of the diethoxymethyl group?
A3: Yes, the imidazole moiety can potentially influence the stability of the attached diethoxymethyl group. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] While direct intramolecular catalysis of hydrolysis by the imidazole ring is not extensively documented for this specific molecule, the local electronic environment provided by the ring can affect the susceptibility of the acetal to external acidic or basic conditions. For instance, in some contexts, the imidazole ring has been observed to act as an intramolecular inhibitor of acid-catalyzed hydrolysis of nearby protecting groups.[7]
Q4: What are the typical byproducts of this compound degradation?
A4: Under acidic conditions, this compound will hydrolyze to yield imidazole, two molecules of ethanol, and formaldehyde. The initial product of hydrolysis is 1-formylimidazole, which is then further hydrolyzed to imidazole and formic acid.
Q5: Are there any specific storage conditions recommended for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture and atmospheric acids.[8][9][10] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from airborne acidic gases like carbon dioxide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cleavage of the diethoxymethyl group | Acidic contamination of reagents or solvents. | 1. Ensure all solvents are freshly distilled or of high purity and stored over molecular sieves to remove acidic impurities and water. 2. Use non-acidic drying agents. 3. Purify all reagents to remove any acidic residues. 4. Consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture if compatible with your desired transformation. |
| Incomplete reaction when using this compound as a protected starting material | The reaction conditions are too mild to affect the protected imidazole. | 1. Verify the pH of the reaction mixture to ensure it is within the desired range for your specific reaction. 2. Increase the reaction temperature or time if the starting material is stable under those conditions. 3. If performing a deprotection, ensure the acidic conditions are sufficient for cleavage. |
| Formation of unknown impurities | Side reactions involving the cleaved products (imidazole, ethanol, formaldehyde). | 1. Analyze the reaction mixture by LC-MS or GC-MS to identify the impurities. 2. If formaldehyde is a suspected culprit, consider adding a scavenger for it. 3. Optimize reaction conditions (temperature, concentration, reaction time) to minimize side product formation. |
| Low yield in deprotection (acidic hydrolysis) | Insufficient acid catalyst or presence of a buffer that neutralizes the acid. | 1. Increase the concentration of the acid catalyst. 2. Ensure that other components in the reaction mixture do not have significant buffering capacity in the acidic range. 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Mechanisms of Hydrolysis
Acid-Catalyzed Hydrolysis
The cleavage of the diethoxymethyl group from this compound proceeds via a well-established acid-catalyzed hydrolysis mechanism for acetals.[2][5]
References
- 1. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. 1-(二乙氧基甲基)咪唑 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
Removal of unreacted starting materials from 1-(Diethoxymethyl)imidazole
Technical Support Center: Purification of 1-(Diethoxymethyl)imidazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound, offering practical solutions and the scientific rationale behind them.
Q1: My crude NMR shows the presence of both unreacted imidazole and bromoacetaldehyde diethyl acetal. What is the most efficient way to remove both?
A1: A multi-step purification strategy involving an initial acid-base extraction followed by distillation or column chromatography is the most effective approach.
-
Scientific Rationale: Imidazole is a basic compound due to the lone pair of electrons on one of its nitrogen atoms, with a pKa of its conjugate acid around 6.95.[1] This allows for its selective removal from an organic solution by washing with a dilute aqueous acid (e.g., 1 M HCl). The imidazole will be protonated to form a water-soluble imidazolium salt, which partitions into the aqueous phase.[2] this compound, being a substituted imidazole, is significantly less basic and will remain in the organic layer. Bromoacetaldehyde diethyl acetal is a neutral compound and will also stay in the organic layer. After the acidic wash, the remaining bromoacetaldehyde diethyl acetal can be separated from the product based on the significant difference in their boiling points through vacuum distillation.
Q2: I performed an acidic wash, but I still see some imidazole in my organic layer. What went wrong?
A2: There are a few possibilities:
-
Insufficient Acid: You may not have used enough acid to protonate all of the unreacted imidazole. It's recommended to use a molar excess of acid relative to the amount of residual imidazole.
-
Inefficient Extraction: A single extraction may not be sufficient. Performing multiple extractions with fresh aqueous acid will improve the removal of the imidazolium salt.[3]
-
Emulsion Formation: The formation of an emulsion can trap the organic layer, preventing efficient separation. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
Q3: During vacuum distillation, my product seems to be decomposing. How can I avoid this?
A3: this compound has a boiling point of 52 °C at 0.02 Torr.[4] If you are observing decomposition, it is likely due to excessive temperature or the presence of acidic impurities.
-
Optimize Vacuum: Ensure you have a good vacuum to lower the boiling point of your product. A pressure of around 0.02 Torr is ideal.[4]
-
Neutralize Before Distillation: Any residual acid from the workup can catalyze the hydrolysis of the acetal group, especially at elevated temperatures.[5][6] It is crucial to wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before distillation.
Q4: I am trying to use column chromatography to purify my product, but I am getting poor separation. What conditions do you recommend?
A4: For the column chromatography of N-alkylated imidazoles, silica gel is a common stationary phase.[7][8] A gradient elution system is often effective.
-
Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 1:1 or even 100% ethyl acetate), depending on the polarity of any byproducts.[8][9]
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). This will help you visualize the separation of your product from the impurities and choose the appropriate solvent gradient for the column.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Imidazole
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the imidazolium salt.
-
Repeat: Repeat the acidic wash (steps 2 and 3) one or two more times with fresh 1 M HCl to ensure complete removal of the imidazole.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of imidazole.
Protocol 2: Purification by Vacuum Distillation
Prerequisites: The crude this compound should be free of acidic impurities and unreacted imidazole by following the acid-base extraction protocol.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Vacuum Application: Carefully apply a vacuum to the system, aiming for a pressure of approximately 0.02 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the appropriate temperature. The main product, this compound, should distill at approximately 52 °C at 0.02 Torr.[4] Any remaining bromoacetaldehyde diethyl acetal (boiling point 66-67 °C at 18 mmHg) will distill at a different temperature/pressure.[10][11]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 170.21 | 52 @ 0.02 Torr[4] | Soluble in organic solvents.[12] |
| Imidazole | 68.08 | 256[13][14] | Highly soluble in water and polar organic solvents.[13][14] |
| Bromoacetaldehyde diethyl acetal | 197.04 | 170-172; 66-67 @ 18 mmHg[10][11] | Immiscible with water.[15] |
Visual Workflow
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 61278-81-7 [amp.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Imidazole [commonorganicchemistry.com]
- 15. parchem.com [parchem.com]
Validation & Comparative
A Comparative Guide to Imidazole Protecting Groups: Spotlight on 1-(Diethoxymethyl)imidazole
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are cornerstones of successful multi-step organic synthesis. The imidazole moiety, a key component of the essential amino acid histidine and numerous pharmacologically active compounds, presents a unique challenge due to its nucleophilic and basic nature. This guide provides an in-depth comparison of common imidazole protecting groups, with a special focus on the utility and performance of 1-(Diethoxymethyl)imidazole (DEMI), offering field-proven insights and supporting experimental data.
The Critical Role of Imidazole Protection
The imidazole ring contains two nitrogen atoms: the ‘pyridinic’ nitrogen (N-3), which is basic and nucleophilic, and the ‘pyrrolic’ nitrogen (N-1), which is less basic but can be deprotonated. This dual reactivity necessitates the use of protecting groups to ensure chemoselectivity in subsequent synthetic transformations. An ideal protecting group for imidazole should be:
-
Easy and high-yielding to introduce.
-
Stable under a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups.
-
Not introduce additional stereogenic centers.
This guide will compare the performance of this compound (DEMI) against other widely used imidazole protecting groups: Trityl (Tr), Tosyl (Ts), and Benzyl (Bn).
This compound (DEMI): A Versatile Tool for Imidazole Modification
This compound, an orthoamide-protected form of imidazole, has emerged as a valuable protecting group, particularly when subsequent functionalization at the C-2 position of the imidazole ring is desired.
Chemical Structure and Properties:
-
Formula: C₈H₁₄N₂O₂
-
Appearance: Colorless to pale yellow liquid.[1]
-
Key Feature: The diethoxymethyl group effectively masks the N-1 position of the imidazole ring.
The primary advantage of the DEMI group lies in its ability to facilitate regioselective deprotonation at the C-2 position. Treatment of this compound with a strong base, such as n-butyllithium, leads to the formation of a 2-lithio intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents at the C-2 position, a modification that is otherwise challenging to achieve.[2][3]
Introduction and Removal:
The DEMI group is typically introduced by heating imidazole with an excess of triethyl orthoformate in the presence of an acid catalyst.[4]
Deprotection of the DEMI group is a key advantage due to its mildness. It can be readily hydrolyzed under neutral or acidic conditions at room temperature, regenerating the free imidazole.[3][4] This facile cleavage under non-harsh conditions makes it compatible with sensitive substrates.
Comparative Analysis of Imidazole Protecting Groups
The choice of a protecting group is highly dependent on the overall synthetic strategy, particularly the planned reaction conditions and the presence of other functional groups. The concept of orthogonality , where one protecting group can be removed selectively in the presence of others, is a critical consideration.[5][6][7]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| This compound (DEMI) | Imidazole, triethyl orthoformate, acid catalyst, heat.[4] | Neutral or mild acidic hydrolysis (e.g., aqueous acid).[3][4] | Sensitive to acid. | Enables regioselective C-2 lithiation and functionalization; very mild deprotection.[2][3] | Not stable to acidic conditions. |
| Trityl (Tr) | Trityl chloride (TrCl), base (e.g., Et₃N, DIPEA), in DMF or DCM.[8] | Mild acid (e.g., 1-5% TFA in DCM, 80% acetic acid).[8] | Stable to basic and neutral conditions.[8] | High stability in non-acidic media; bulky group can offer steric protection.[8] | Acid labile, which can be a limitation if acidic conditions are required elsewhere in the synthesis.[8] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), base (e.g., Na₂CO₃), in CH₃CN or CHCl₃/MeOH.[1] | Strong base, Na/NH₃, or HF. Milder conditions with carboxylic anhydrides/pyridine are possible.[1] | Very robust; stable to a wide range of conditions. | High stability allows for a broad range of subsequent reactions. | Harsh deprotection conditions can limit its use with sensitive molecules.[1] |
| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K₂CO₃, NaH), in ACN or THF.[9] | Catalytic hydrogenolysis (H₂, Pd/C).[10] | Generally stable to acidic and basic conditions. | Stable to many reagents; removable under neutral conditions. | Hydrogenolysis conditions may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols
Protocol 1: Protection of Imidazole with this compound (DEMI)
Causality: This procedure utilizes an excess of triethyl orthoformate and an acid catalyst to drive the equilibrium towards the formation of the orthoamide by removing the ethanol byproduct through distillation.
Materials:
-
Imidazole
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add imidazole (1.0 eq) and a 4-fold excess of triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the ethanol generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: Deprotection of this compound (DEMI)
Causality: The orthoamide linkage is susceptible to hydrolysis. Mild aqueous acid provides a source of protons to catalyze the cleavage back to the unprotected imidazole and byproducts that are easily removed.
Materials:
-
This compound derivative
-
Aqueous acetic acid (e.g., 80%) or dilute HCl
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the this compound derivative in an organic solvent like DCM.
-
Add the aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC. The reaction is typically complete within a few minutes to an hour.[4]
-
Once complete, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected imidazole.
Protocol 3: Protection of Imidazole with Trityl Chloride
Causality: The basic conditions generated by triethylamine deprotonate the imidazole, increasing its nucleophilicity to attack the electrophilic trityl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the trityl chloride.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.[8]
-
Add triethylamine (1.1-1.5 eq) to the solution.[8]
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[8]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of N-Trityl Imidazole
Causality: The trityl group is highly susceptible to acid-catalyzed cleavage due to the formation of the stable trityl cation. A weak acid like acetic acid or a low concentration of a strong acid like TFA is sufficient.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[8]
-
Add a solution of 1-5% TFA in DCM or 80% aqueous acetic acid.[8]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[8]
-
Neutralize the excess acid with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected imidazole.
Visualization of Workflows
Caption: General workflow for the protection and deprotection of imidazole using DEMI and Trityl groups.
Conclusion and Future Perspectives
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. This compound stands out as a particularly advantageous choice when the synthetic plan involves functionalization at the C-2 position of the imidazole ring, owing to its ability to direct lithiation and its remarkably mild deprotection conditions.
In contrast, the Trityl group offers excellent stability in non-acidic environments, making it a robust choice for many applications. The Tosyl group, while highly stable, often requires harsh deprotection conditions that may not be suitable for complex, sensitive molecules. The Benzyl group provides a good balance of stability and mild, neutral deprotection via hydrogenolysis, provided other reducible functional groups are absent.
Ultimately, the optimal protecting group strategy is context-dependent. By understanding the unique properties, advantages, and limitations of each group, as detailed in this guide, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
The Strategic Advantage of 1-(Diethoxymethyl)imidazole in Imidazole Protection: A Comparative Guide
In the intricate landscape of pharmaceutical synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. For the ubiquitous imidazole moiety, a cornerstone of many bioactive molecules, effective and selective protection is paramount. While 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) has long been a workhorse in this domain, a nuanced evaluation reveals the significant advantages offered by 1-(diethoxymethyl)imidazole, an acetal-based protecting group. This guide provides an in-depth technical comparison, supported by mechanistic insights and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.
The Imidazole Protection Dilemma: Balancing Stability and Mild Deprotection
The imidazole ring, with its nucleophilic N-1 and N-3 positions, presents a unique challenge in multistep synthesis.[1][2] Protection is often necessary to prevent unwanted side reactions during transformations elsewhere in the molecule. An ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and, crucially, removable under mild and selective conditions that do not compromise the integrity of the target molecule.[3]
SEM-Cl has been widely adopted for its general robustness. However, its deprotection often necessitates harsh conditions, such as strong acids or fluoride sources, which can be detrimental to sensitive functional groups.[4][5] This has spurred the exploration of alternative protecting groups that offer a more favorable balance of stability and facile cleavage. This compound emerges as a superior alternative in many contexts, primarily due to the mild acidic or even neutral conditions required for its removal.[6]
Mechanistic Underpinnings: Acetal vs. Silyl Ether Chemistry
The divergent deprotection pathways of this compound and SEM-protected imidazoles are rooted in their distinct chemical nature.
This compound: An Acid-Labile Acetal
The this compound protecting group is a diethyl acetal of N-formylimidazole. Acetal protecting groups are well-known for their stability in neutral to strongly basic environments while being readily cleaved under acidic conditions.[7][8][9][10][11] The deprotection mechanism involves protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form an oxocarbenium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the imidazole. This hydrolysis can often be achieved under very mild acidic or even neutral, wet conditions.[6]
Caption: Deprotection workflow for this compound.
SEM-Protected Imidazole: Robust but Resistant
The SEM group is a silyl ether derivative. Its stability stems from the robust C-O and C-Si bonds. Deprotection typically proceeds via two main pathways: fluoride-mediated cleavage or strong acid hydrolysis.[4][5] Fluoride ions (e.g., from TBAF) attack the silicon atom, leading to a fragmentation that liberates the imidazole. Acidic cleavage requires harsh conditions, often refluxing in strong acid, which can limit its applicability in the synthesis of complex molecules.[5] While milder methods using Lewis acids like MgBr₂ have been developed, they still represent more stringent conditions compared to the facile hydrolysis of the diethoxymethyl group.[4][12][13]
Caption: Deprotection workflows for SEM-protected imidazole.
Head-to-Head Comparison: this compound vs. SEM-Cl
| Feature | This compound | SEM-Cl |
| Protection Conditions | Imidazole, triethyl orthoformate, acid catalyst, heat. | Imidazole, SEM-Cl, base (e.g., NaH), inert solvent.[14] |
| Stability | Stable to bases, nucleophiles, and many organometallic reagents.[7][8][9][10] | Stable to a wide range of conditions including bases, mild acids, and some organometallics.[5] |
| Deprotection Conditions | Mildly acidic (e.g., aqueous acetic acid) or even neutral, wet conditions at room temperature.[6] | Strong acid (e.g., refluxing HCl) or fluoride source (e.g., TBAF). Milder Lewis acid conditions (e.g., MgBr₂) are possible but still require anhydrous conditions.[4][5][12][13] |
| Orthogonality | Orthogonal to base-labile and fluoride-labile protecting groups. | Orthogonal to many acid-labile protecting groups. |
| Byproducts | Ethanol, formic acid. | Trimethylsilanol, ethylene, formaldehyde (from fluoride-mediated cleavage). |
| Advantages | Mild Deprotection: Preserves sensitive functional groups. Readily Available Reagents: Triethyl orthoformate is a common and inexpensive reagent. | High Stability: Can withstand a broader range of synthetic transformations. |
| Disadvantages | Less stable to strongly acidic conditions compared to SEM. | Harsh Deprotection: Can cleave other protecting groups or degrade the target molecule. Formation of Formaldehyde: A potentially reactive byproduct. |
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate.
Protocol 1: Protection of Imidazole with this compound
This protocol is adapted from the work of Curtis and Brown.[6]
Materials:
-
Imidazole
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add imidazole (1.0 eq), triethyl orthoformate (4.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of ethanol in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of ethanol has been collected or TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Protocol 2: Protection of Imidazole with SEM-Cl
This is a general protocol for the N-alkylation of imidazole.[15]
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of this compound-protected Imidazole
This protocol highlights the mild deprotection conditions.[6]
Materials:
-
This compound-protected substrate
-
Aqueous acetic acid (e.g., 80%) or a mixture of THF and water
Procedure:
-
Dissolve the this compound-protected substrate in a suitable solvent (e.g., THF).
-
Add an equal volume of water or a dilute aqueous acid solution (e.g., 1 M HCl, used cautiously). Alternatively, dissolve the substrate directly in aqueous acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate) if an acid was used.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected imidazole.
Protocol 4: Deprotection of SEM-protected Imidazole (Mild Lewis Acid Method)
This protocol is based on the work of Vakalopoulos and Hoffmann for a milder deprotection of SEM ethers.[4][12][13]
Materials:
-
SEM-protected imidazole substrate
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous diethyl ether
-
Anhydrous nitromethane (optional, as cosolvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the SEM-protected imidazole substrate.
-
Dissolve the substrate in anhydrous diethyl ether. Nitromethane can be added as a cosolvent to improve solubility and reaction rate.
-
Add magnesium bromide etherate (excess, e.g., 5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected imidazole.
Conclusion: A Clear Choice for Mild and Orthogonal Synthesis
While SEM-Cl remains a valuable tool for its high stability, the advantages of this compound in terms of mild deprotection conditions are undeniable. The ability to remove this acetal-based protecting group under gentle acidic or even neutral, wet conditions provides a significant strategic advantage, particularly in the synthesis of complex and sensitive molecules. This orthogonality to base- and fluoride-labile protecting groups allows for more flexible and efficient synthetic planning. For researchers and drug development professionals seeking to optimize their synthetic routes and maximize yields of delicate imidazole-containing compounds, this compound represents a superior and often enabling choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetals as protecting groups [quimicaorganica.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
- 13. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of 2-Substituted Imidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, the 2-substituted imidazole motif is a privileged scaffold found in a wide array of therapeutic agents, including antifungals (ketoconazole), antihypertensives (losartan), and anticancer drugs (dacarbazine).[1] The efficacy of these molecules is intrinsically linked to the substituents at the C-2 position, which often play a crucial role in modulating biological activity and pharmacokinetic properties.
Consequently, the development of efficient, versatile, and sustainable synthetic routes to this important heterocyclic core is of paramount importance. Classical methods, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, or limited substrate scope. This guide provides an in-depth comparison of both classical and contemporary alternative methodologies for the synthesis of 2-substituted imidazoles. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
I. Classical Cornerstones: The Foundations of Imidazole Synthesis
The enduring utility of classical name reactions in imidazole synthesis lies in their conceptual simplicity and broad applicability. Understanding these foundational methods is essential for appreciating the innovations of modern alternatives.
The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later expanded by Bronisław Radziszewski, this multicomponent reaction (MCR) remains a widely used method for constructing the imidazole core.[1][2][3] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles).[3][4] The aldehyde component directly provides the C-2 substituent of the resulting imidazole, making this a convergent and atom-economical approach.[1]
Causality in Mechanism: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (often aerial) to yield the aromatic imidazole ring. The choice of solvent and catalyst can significantly influence reaction rates and yields.
Caption: Debus-Radziszewski reaction pathway.
Advantages:
-
High atom economy as a multicomponent reaction.[1]
-
Direct installation of the C-2 substituent from a readily available aldehyde.
-
Procedurally simple one-pot synthesis.[5]
Limitations:
-
Can result in low yields and side reactions under traditional heating.[6]
-
The mechanism is not fully certain, making optimization sometimes empirical.[3][4]
Representative Protocol: Synthesis of 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from a procedure modifying the classical Radziszewski reaction.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10 mmol) and furfural (0.96 g, 10 mmol) in 30 mL of ethanol.
-
Ammonia Addition: To the stirred solution, add ammonium acetate (7.71 g, 100 mmol) as the ammonia source.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-substituted imidazole.
The Marckwald Synthesis
The Marckwald synthesis is a powerful method for producing imidazoles, particularly when specific substitution at the C-4 and C-5 positions is desired. The classical route involves the reaction of an α-aminoketone with potassium thiocyanate.[7][8] This initially forms a 2-mercaptoimidazole (an imidazole-2-thione), which can then be desulfurized to yield the target 2-unsubstituted imidazole or further functionalized.
Causality in Experimental Choice: The use of thiocyanate provides a robust nucleophile and a convenient building block for the imidazole core. The subsequent desulfurization step, often using oxidizing agents like nitric acid or reducing agents like Raney Nickel, is a critical choice. Raney Nickel is effective for clean removal of the sulfur atom to yield a 2-unsubstituted imidazole, which can then be selectively functionalized at the C-2 position if desired.[7]
Caption: General workflow for the Marckwald synthesis.
Advantages:
-
Provides excellent control over the C-4 and C-5 substituents.
-
The intermediate imidazole-2-thione is stable and can be isolated.[7]
-
Offers a route to 2-unsubstituted imidazoles, which are valuable for further derivatization.
Limitations:
-
Requires the synthesis of α-aminoketone precursors, which can be unstable.[7][9]
-
The desulfurization step adds an extra operation to the sequence and may require harsh reagents.
Representative Protocol: Marckwald Synthesis of a Fused Imidazole-2-thione [7]
This protocol describes the synthesis of a fused imidazole-2-thione from a cyclic α-aminoketone.
-
Reactant Preparation: To a stirred solution of the α-aminoketone hydrochloride (e.g., 3-amino-4-piperidinone hydrochloride) (1.0 eq) in water (approx. 6.6 mL per gram of aminoketone), add potassium thiocyanate (KSCN) (3.0 eq).
-
Reaction: Heat the resulting mixture at 90°C for 16 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3x) and dry under reduced pressure to afford the highly pure imidazole-2-thione derivative.
-
Desulfurization (Optional): The resulting thione can be desulfurized using Raney Nickel in ethanol under reflux to yield the corresponding 2-unsubstituted imidazole.
II. Modern & Green Alternatives: Enhancing Efficiency and Sustainability
To overcome the limitations of classical methods, modern organic synthesis has focused on developing catalytic systems and leveraging alternative energy sources. These approaches often provide higher yields, shorter reaction times, and a significantly improved environmental profile.
Catalytic and Microwave-Assisted Approaches
The introduction of catalysts and microwave irradiation has revolutionized imidazole synthesis. Catalysts, including Lewis acids (e.g., InCl₃, NiCl₂), ionic liquids, and solid-supported acids, can activate the reactants and accelerate the condensation steps in Radziszewski-type reactions.[10] Microwave (MW) energy provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[11][12][13]
Causality in Microwave Chemistry: Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and efficient energy transfer. This localized, instantaneous heating avoids the thermal gradients common in conventional heating, minimizing side product formation and allowing for reactions to be completed in a fraction of the time.[11] This makes it a key technology for high-throughput synthesis and green chemistry.[6][14]
Caption: Microwave-assisted multicomponent synthesis workflow.
Comparative Data: Conventional vs. Modern Synthesis
| Method | Catalyst | Energy Source | Solvent | Time | Yield (%) | Reference |
| Conventional | Acetic Acid | Oil Bath (Reflux) | Acetic Acid | 14-15 hours | 70-85% | [15] |
| Microwave | [BMIM][BF₄] | Microwave (240W) | Solvent-free | 10-12 min | 85-95% | [15] |
| Ultrasonic | Nano CuFe₂O₄ | Ultrasound | Ethanol | 25-30 min | ~90% | [16] |
| Green Catalyst | Lemon Juice | Oil Bath (Reflux) | Ethanol | 2-3 hours | 82-94% | [17][18] |
Representative Protocol: Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyrimidine-imidazole Hybrid [13][19]
This sequential one-pot protocol demonstrates the power of microwave assistance in complex molecule synthesis.
-
Step 1: Imine Formation: In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq), a primary amine (1.1 eq), and p-toluenesulfonic acid (20 mol%) in ethyl alcohol (2 mL).
-
Microwave Irradiation (Step 1): Heat the mixture at 80°C for 30 minutes using 100W microwave energy.
-
Step 2: Cyclocondensation: Cool the mixture to room temperature. To the same vessel, add benzil (1.0 eq) and ammonium acetate (5.0 eq).
-
Microwave Irradiation (Step 2): Reseal the vessel and heat again at 120°C for 45 minutes using 100W microwave energy.
-
Work-up and Isolation: After cooling, add water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water and then cold ethanol, and dry to obtain the final product.
Palladium-Catalyzed Synthesis of 2-Aminoimidazoles
For the synthesis of 2-aminoimidazoles, a particularly important subclass in marine natural products, modern transition-metal catalysis offers elegant solutions. One such method is the palladium-catalyzed carboamination of N-propargyl guanidines.[20]
Mechanistic Insight: This reaction constructs the imidazole ring by forming both a C-N and a C-C bond in a single annulation step. This allows for the rapid assembly of complex 2-aminoimidazoles from different starting materials, a feat not easily accomplished with classical methods.[20] This strategy is particularly valuable for creating libraries of related compounds for drug discovery.
Representative Protocol: Pd-Catalyzed Synthesis of a 2-Aminoimidazole [20]
-
Reagent Preparation: In a glovebox, add Pd₂(dba)₃ (0.025 eq), Xantphos (0.075 eq), and K₃PO₄ (2.0 eq) to an oven-dried vial.
-
Reactant Addition: Add the N-propargyl guanidine substrate (1.0 eq) and the aryl triflate (1.2 eq) to the vial, followed by toluene (to achieve 0.1 M concentration).
-
Reaction: Seal the vial and heat the mixture at 100°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aminoimidazole product.
III. Summary and Method Selection
Choosing the right synthetic strategy depends on a careful analysis of the target molecule, available resources, and desired scale.
| Method | Primary Use Case | Key Advantages | Key Limitations |
| Debus-Radziszewski | General synthesis of 2,4,5-trisubstituted imidazoles. | Atom-economical, one-pot, uses simple precursors. | Can have low yields; requires optimization. |
| Marckwald | Synthesis of 2-unsubstituted or 2-thio imidazoles. | Excellent control of C4/C5 substitution. | Requires α-aminoketone precursors; multi-step. |
| Microwave-Assisted | Rapid synthesis for libraries and process optimization. | Dramatically reduced reaction times; high yields. | Requires specialized microwave reactor equipment. |
| Green Catalysis | Sustainable and environmentally friendly synthesis. | Mild conditions, low toxicity, often reusable catalysts. | Catalyst efficiency can be substrate-dependent. |
| Pd-Catalyzed | Synthesis of complex or specifically substituted 2-aminoimidazoles. | Forms C-C and C-N bonds simultaneously; good scope. | Requires expensive catalysts and inert atmosphere. |
References
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chem.msu.ru [chem.msu.ru]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. View of Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst [jipbs.com]
- 19. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to Base Selection for the Synthesis of 1-(Diethoxymethyl)imidazole
Introduction
1-(Diethoxymethyl)imidazole is a pivotal intermediate in pharmaceutical and materials science, primarily serving as a protected precursor for a variety of functionalized imidazoles.[1] Its diethoxymethyl group acts as a stable protecting group for the N1 position of the imidazole ring, which can be readily removed under acidic conditions. The synthesis of this compound is typically achieved through the N-alkylation of imidazole with bromoacetaldehyde diethyl acetal or a similar electrophile. A critical parameter in this nucleophilic substitution reaction is the choice of base, which is tasked with deprotonating the imidazole ring to form the highly nucleophilic imidazolate anion.[2]
The selection of an appropriate base is not merely a matter of catalytic activity; it profoundly influences reaction yield, purity, safety, and scalability. Factors such as base strength, solubility, steric hindrance, and handling requirements dictate the optimal reaction conditions and the overall efficiency of the synthesis. This guide provides an in-depth comparative analysis of four commonly employed bases—Sodium Hydride (NaH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe), and Triethylamine (Et₃N)—supported by experimental protocols and performance data to aid researchers in making an informed selection for their specific synthetic needs.
General Reaction Mechanism and Workflow
The N-alkylation of imidazole is a classic two-step nucleophilic substitution process.[2] The first and rate-determining step is the deprotonation of the imidazole N-H proton by a suitable base, generating the imidazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (in this case, bromoacetaldehyde diethyl acetal) to form the desired this compound product.
References
A Comparative Guide to the Purity Validation of 1-(Diethoxymethyl)imidazole by HPLC and NMR
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-(Diethoxymethyl)imidazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this critical reagent.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical strategies.
The Criticality of Orthogonal Methods in Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method possesses inherent biases and limitations. For instance, HPLC with UV detection is excellent for separating and quantifying chromophoric impurities but may fail to detect non-UV active species. Conversely, NMR spectroscopy provides a global profile of all proton-containing molecules but may lack the sensitivity of HPLC for trace impurities. By employing two fundamentally different techniques, we create a self-validating system that provides a more accurate and trustworthy assessment of purity. This orthogonal approach is a hallmark of robust analytical science and is strongly encouraged by regulatory bodies.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a powerhouse for the separation, identification, and quantification of components in a mixture. Its strength lies in its high resolving power, allowing for the separation of structurally similar impurities from the main component.
The "Why" Behind the HPLC Method Parameters
For a polar compound like this compound, developing a robust HPLC method requires careful consideration of the stationary and mobile phases to achieve adequate retention and separation.[1][2]
-
Stationary Phase Selection: Standard C18 columns, the workhorses of reversed-phase chromatography, often provide insufficient retention for polar analytes, leading to elution near the solvent front and poor resolution.[2][3] To overcome this, specialized columns are recommended. A polar-endcapped C18 column or a column with a more polar stationary phase, such as an amide-based column, can enhance retention of polar compounds.[4][5] For this guide, a column with low silanol activity is chosen to minimize peak tailing and improve peak shape.[6]
-
Mobile Phase Composition: The mobile phase must be optimized to achieve a balance between retention and elution time. A common strategy for polar compounds is to use a highly aqueous mobile phase.[3] However, this can lead to "phase collapse" on traditional C18 columns.[3] Therefore, a combination of a polar organic solvent like acetonitrile (MeCN) and an aqueous buffer is typically employed.[6][7] The choice of buffer and its pH is critical for controlling the ionization state of the analyte and any ionizable impurities, thereby influencing their retention.[4] A phosphate buffer is a common choice due to its wide buffering range.[4][8]
Experimental Protocol: HPLC Purity Determination
This protocol outlines a general approach. Method development and validation are essential for any specific application.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Newcrom R1 or equivalent reversed-phase column suitable for polar compounds (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[6]
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[5][7] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[9][10] For purity determination, quantitative NMR (qNMR) is a powerful tool that can provide a direct measure of the absolute purity of a substance without the need for a specific reference standard for each impurity.[11][12]
The Rationale for qNMR in Purity Assessment
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration and therefore the purity of the analyte can be accurately determined.[11] This approach is particularly valuable as it provides a "truer" measure of purity compared to HPLC area percent, which assumes that all components have the same response factor at the detection wavelength.[11]
Experimental Protocol: Quantitative ¹H NMR Purity Determination
This protocol provides a framework for performing a qNMR experiment. Careful attention to experimental parameters is crucial for accurate quantification.
Instrumentation:
-
NMR spectrometer (≥ 400 MHz recommended for better signal dispersion)[10]
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) - must have a known purity and signals that do not overlap with the analyte.
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., maleic acid) into the same vial.[11]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A simple 1D proton pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any proton to be integrated) is critical to ensure complete relaxation of all protons, which is essential for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning between stationary and mobile phases. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. |
| Quantification | Relative (area percent) unless a reference standard for each impurity is used. | Absolute (qNMR with an internal standard).[11] |
| Sensitivity | Generally higher, especially for UV-active impurities. | Generally lower, but can detect a broader range of impurities. |
| Selectivity | High resolving power for separating structurally similar compounds. | Provides detailed structural information for impurity identification.[9][13] |
| Impurity Detection | Primarily detects chromophoric impurities. | Detects all proton-containing impurities. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput. |
| Method Development | Can be more time-consuming. | Relatively straightforward for qNMR. |
| Instrumentation Cost | Lower initial cost. | Higher initial cost. |
| Non-destructive | No | Yes[13] |
Conclusion: A Synergistic Approach for Uncompromising Quality
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in its ability to separate and detect trace-level impurities, providing a high-resolution chromatographic fingerprint of the sample. NMR, particularly qNMR, offers the distinct advantage of providing a direct, absolute measure of purity and valuable structural information for impurity identification.
A truly robust quality control strategy does not view these techniques as mutually exclusive but rather as complementary and synergistic. By leveraging the strengths of both HPLC and NMR, researchers and drug development professionals can achieve a comprehensive and trustworthy assessment of purity, ensuring the quality and consistency of their final products. This orthogonal approach is the bedrock of scientific integrity and a critical component in the development of safe and effective medicines.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. hplc.eu [hplc.eu]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 6. Separation of 1-(2,2-Diethoxyethyl)-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. enovatia.com [enovatia.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. toref-standards.com [toref-standards.com]
A Senior Application Scientist's Guide to the Strategic Use of 1-(Diethoxymethyl)imidazole in Pharmaceutical Synthesis
For drug development professionals, the efficient construction of complex heterocyclic scaffolds is a cornerstone of innovation. The imidazole-1-carboxaldehyde unit, in particular, serves as a highly versatile synthon, acting as a gateway to fused ring systems and other intricate molecular architectures. However, its direct installation can be challenging. This guide provides an in-depth analysis of 1-(Diethoxymethyl)imidazole, a masked aldehyde reagent, demonstrating its efficacy as a superior alternative to traditional direct formylation methods in the context of sensitive, multi-step syntheses of drug candidates.
Part 1: The Causality Behind Acetal Protection — A Strategy for Mild and Selective Formylation
In synthetic chemistry, the most direct route is not always the most effective. The direct N-formylation of an imidazole ring, especially one embedded in a complex molecule with multiple functional groups, is often problematic. Conventional, high-energy formylating systems are required to activate C-H bonds, but these can be incompatible with delicate substrates.
The Conventional Approach: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, which employs a potent electrophilic chloroiminium ion (the Vilsmeier reagent) generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the benchmark for formylating electron-rich heterocycles.[1][2][3] It is a powerful and indispensable tool in many synthetic campaigns.[2]
However, its utility is constrained by its own reactivity. The conditions are anhydrous and can be harsh, posing a significant risk to sensitive functional groups such as esters, glycosidic bonds, and hydroxyl protecting groups, which are common in nucleoside-based drug candidates. This lack of chemoselectivity can lead to a cascade of undesired side reactions, decomposition, and ultimately, low yields of the target compound.
The Strategic Alternative: this compound
This is where the strategic use of a "protecting group" or "masked functionality" comes into play. This compound is a stable diethyl acetal. The diethoxymethyl group functions as a non-reactive placeholder for the desired formyl group. Its core advantage lies in its chemical orthogonality:
-
Stability: It is robust and inert to many common reaction conditions used to build the main molecular scaffold.
-
Selective Deprotection: It can be cleanly and efficiently converted to the highly reactive aldehyde under specific, mild acidic conditions that do not affect other sensitive parts of the molecule.[4]
This strategy allows chemists to navigate complex synthetic pathways, building the core of a drug candidate first, and only unmasking the reactive aldehyde functionality at the precise moment it is needed for the final key transformation.
Part 2: A Validated Case Study — Synthesis of an Antiviral Nucleoside Intermediate
The efficacy of this approach is best illustrated through a validated synthetic sequence targeting novel antiviral agents. In the synthesis of potential antiviral nucleosides, a key step involves the creation of a fused triazine ring system from an imidazole precursor.[4] This requires an imidazole-5-carboxaldehyde intermediate.
A published synthesis successfully navigates this challenge by using an ethyl 5-(diethoxymethyl)imidazole-4-carboxylate derivative as the starting point.[4] After a critical glycosylation step to attach the ribofuranosyl moiety, the diethoxymethyl group is selectively hydrolyzed to unmask the aldehyde, which is then cyclized with guanidine to complete the heterocyclic core of the target nucleoside.[4]
Comparative Analysis: Acetal Hydrolysis vs. Direct Formylation
The choice of the acetal route is a clear example of strategic design to preserve the integrity of the complex, poly-functionalized nucleoside intermediate.
| Feature | This compound Acetal Hydrolysis | Direct Formylation (Vilsmeier-Haack) |
| Key Reagents | 80% Acetic Acid (aq.) | POCl₃, DMF |
| Reaction Conditions | Mild, aqueous, often near room temperature. | Anhydrous, can be strongly exothermic.[2] |
| Substrate Compatibility | High. Ideal for delicate substrates containing esters, ethers, and protected sugars.[4] | Moderate to Low. Risk of side reactions, including chlorination, dehydration of alcohols, and cleavage of acid-labile groups.[5] |
| Key Advantage | Late-stage, chemoselective unmasking of a reactive group. | Powerful C-H activation for formylating less reactive aromatic systems. |
| Process Workup | Simple aqueous workup involving neutralization and extraction. | Requires careful quenching with ice/base, which can be hazardous on a large scale. |
Experimental Workflow: Antiviral Candidate Synthesis
The following workflow illustrates the strategic placement of the acetal hydrolysis step.
Caption: Synthetic workflow for an antiviral nucleoside candidate.
Protocol: Hydrolysis of this compound Acetal
This protocol describes the self-validating system for the deprotection of the glycosylated intermediate (165) to the aldehyde (166), as adapted from the literature.[4]
-
Dissolution: The starting material, ethyl 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5-(diethoxymethyl)imidazole-4-carboxylate (1.0 eq), is dissolved in a suitable co-solvent such as tetrahydrofuran (THF) to ensure miscibility.
-
Acid Treatment: An 80% aqueous solution of acetic acid (v/v) is added to the reaction mixture. The volume is typically 5-10 times the weight of the starting material.
-
Reaction Monitoring: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material. The Rf value of the product aldehyde will be significantly different from the starting acetal.
-
Quenching & Neutralization: Upon completion, the reaction mixture is carefully poured into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid. The mixture is stirred until effervescence ceases.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing & Drying: The combined organic layers are washed sequentially with water and brine to remove residual salts. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde product is purified by silica gel column chromatography to yield the pure carboxaldehyde intermediate (166).
Part 3: Mechanistic Insight
The reliability of this deprotection step stems from its straightforward and well-understood mechanism: acid-catalyzed acetal hydrolysis. This process is highly favorable and proceeds cleanly under mild conditions.
Mechanism of Acetal Hydrolysis
Caption: Acid-catalyzed hydrolysis of the diethoxymethyl group.
This mechanism proceeds through a series of reversible steps, driven to completion by the presence of excess water in the 80% acetic acid solution. The mildness of the acid ensures that more robust protecting groups (e.g., benzoyl esters on the sugar) remain intact.
Conclusion
This compound and its derivatives are not merely reagents but strategic assets in the synthesis of complex drug candidates. While direct formylation methods like the Vilsmeier-Haack reaction offer power, the acetal masking strategy provides crucial finesse and selectivity. Its efficacy is most pronounced in multi-step syntheses where sensitive, poly-functionalized intermediates must be preserved. By enabling the late-stage, mild unmasking of a key reactive aldehyde, this approach allows for the successful construction of intricate molecular architectures, such as antiviral nucleosides, that would be otherwise inaccessible. For the modern drug development professional, mastering such strategic applications is essential for accelerating the path from concept to candidate.
References
A Researcher's Guide to Imidazole Nitrogen Protection: A Comparative Review
The imidazole heterocycle is a cornerstone of medicinal chemistry and organic synthesis, featuring prominently in natural products, pharmaceuticals, and functional materials.[1] However, the unique electronic nature of its two nitrogen atoms—the basic, pyridine-like N-3 and the non-basic, pyrrole-like N-1—presents a significant challenge in multi-step syntheses. Unprotected imidazole nitrogens can interfere with reactions, leading to side products, racemization in adjacent stereocenters, and reduced yields.[2] Consequently, the judicious selection and application of a protecting group for one of the imidazole nitrogens is a critical strategic consideration.
This guide provides an in-depth, comparative review of the most common and effective protecting groups for the imidazole nitrogen. It moves beyond a simple catalog, offering insights into the mechanistic rationale behind their use, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Guiding Principles for Selecting an Imidazole Protecting Group
The ideal protecting group should be viewed as a temporary modification that enables a desired transformation elsewhere in the molecule. Its selection should be guided by a principle of "orthogonality"—the ability to introduce and remove the group under conditions that do not affect other functional groups in the molecule.[3][4] Key factors to consider include:
-
Ease of Introduction: The protection reaction should be high-yielding and procedurally simple.
-
Stability: The protected group must be robust enough to withstand the reaction conditions of subsequent synthetic steps (e.g., strong bases, acids, nucleophiles, oxidants, or reductants).
-
Ease and Selectivity of Removal: The deprotection should be efficient, clean, and occur under specific conditions that leave the rest of the molecule intact.[4]
-
Electronic and Steric Impact: The protecting group can influence the nucleophilicity and steric environment of the imidazole ring, which may be a desirable or undesirable effect depending on the synthetic strategy.
Comparative Analysis of Key Protecting Groups
This section details the application, stability, and cleavage of the most widely employed imidazole protecting groups. A summary of their key characteristics is provided in Table 1.
Trityl (Tr) Group: A Sterically Demanding, Acid-Labile Workhorse
The triphenylmethyl (trityl) group is one of the most popular choices for imidazole protection, particularly in peptide synthesis involving histidine.[5] Its significant steric bulk effectively shields the protected nitrogen, while its defining characteristic is its high susceptibility to acidic cleavage.[5]
-
Introduction: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).[5][6] The reaction proceeds through a sterically influenced SN1 pathway, where the trityl chloride forms a stable trityl cation that is then attacked by the imidazole nitrogen.[2]
-
Stability: The N-trityl bond is highly stable under basic and neutral conditions, making it orthogonal to many base-labile protecting groups.[5]
-
Deprotection: Removal is readily achieved under mild acidic conditions, often using 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 80% aqueous acetic acid.[5] The stability of the resulting trityl cation drives the facile cleavage.[5]
Tosyl (Ts) Group: The Robust, Electron-Withdrawing Protector
The p-toluenesulfonyl (tosyl) group is a robust, electron-withdrawing group that significantly decreases the nucleophilicity of the imidazole ring. This deactivation can be advantageous in preventing undesired side reactions.
-
Introduction: N-tosylation is typically achieved by reacting the imidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium carbonate in a chloroform/methanol mixture.[7]
-
Stability: The N-tosyl group is stable to a wide range of reaction conditions, including strongly acidic media. However, its removal has traditionally required harsh conditions.
-
Deprotection: Historically, cleavage required strong bases, sodium in liquid ammonia, or dangerous reagents like hydrogen fluoride.[7] Milder, more modern methods have been developed, including the use of trifluoroacetic anhydride in pyridine or magnesium in methanol, which offer more practical alternatives for sensitive substrates.[7][8]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Fluoride-Labile Option
The SEM group is a versatile protecting group that offers a unique deprotection pathway via fluoride ions, providing excellent orthogonality with many acid- and base-labile groups.[9]
-
Introduction: The SEM group is installed using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) with a base. A strong base like sodium hydride (NaH) can be used to pre-form the imidazolide anion, or a weaker, non-nucleophilic base like DIPEA can be used directly.[9]
-
Stability: The SEM group is stable to a wide range of conditions including bases, reductants, organometallics, and mild acids.[9]
-
Deprotection: The key advantage of the SEM group is its cleavage with fluoride sources like tetrabutylammonium fluoride (TBAF).[9][10] The reaction proceeds via attack of the fluoride ion on the silicon atom, triggering a β-elimination cascade that releases the free imidazole.[9] Lewis acids, such as tin tetrachloride, can also be used for deprotection.[10]
tert-Butoxycarbonyl (Boc) Group: A Common Group with Unique Imidazole Reactivity
While the Boc group is a ubiquitous protecting group for amines, its application to imidazoles has specific nuances. It is generally considered acid-labile, but its cleavage from an imidazole ring can also be achieved under certain basic or reductive conditions.
-
Introduction: The Boc group is easily introduced by reacting imidazole with di-tert-butyl dicarbonate ((Boc)₂O), often without the need for a strong base, to yield tert-butyl 1H-imidazole-1-carboxylate.[11]
-
Stability: N-Boc-imidazoles are stable to many non-acidic conditions.
-
Deprotection: While typically removed with strong acids like TFA or HCl, a novel and selective deprotection method for N-Boc-imidazoles and pyrazoles uses sodium borohydride (NaBH₄) in ethanol at room temperature.[12] This condition is notably mild and leaves N-Boc protected pyrroles, indoles, and primary amines intact, offering an excellent orthogonal strategy.[12][13] Other basic conditions, such as ammonia in methanol or cesium carbonate, have also been reported for its cleavage.[13]
| Protecting Group | Introduction Reagents | Stability | Cleavage Reagents | Key Advantages |
| Trityl (Tr) | Trityl chloride (TrCl), Et₃N or DIPEA | Stable to base and neutral conditions | Mild acid (e.g., 1-5% TFA in DCM, 80% AcOH) | Steric bulk, highly acid-labile, orthogonal to base-labile groups. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Na₂CO₃ | Stable to strong acid and many reagents | Strong base, Na/NH₃, HF (harsh); Mg/MeOH, (CF₃CO)₂O/Py (mild) | Robust, deactivates the imidazole ring electronically. |
| SEM | SEMCl, NaH or DIPEA | Stable to base, reductants, mild acid | Fluoride (TBAF), Lewis Acids (SnCl₄) | Fluoride-specific cleavage provides excellent orthogonality. |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to many non-acidic conditions | Strong acid (TFA, HCl); NaBH₄ in EtOH (selective) | Mild introduction, unique and selective deprotection options. |
Table 1. Comparative overview of common imidazole protecting groups.
Experimental Protocols
To provide a practical context, detailed procedures for the introduction and removal of the versatile SEM group are outlined below.
Protocol 1: Introduction of the SEM Protecting Group
This protocol describes the N-protection of imidazole using SEMCl and sodium hydride.
Materials:
-
Imidazole-containing substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the imidazole-containing substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the imidazolide anion.
-
Cool the mixture back to 0 °C and add SEMCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the SEM Group using Fluoride
This protocol details the removal of the N-SEM group using TBAF.
Materials:
-
N-SEM protected imidazole substrate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected substrate in anhydrous THF.
-
Add TBAF solution (typically 1.5 - 3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. The reaction may require gentle heating depending on the substrate.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove TBAF salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the deprotected imidazole product by column chromatography if necessary.
Visualization of Synthetic Strategy
The choice of a protecting group is fundamentally linked to the planned synthetic route. The following diagrams illustrate a decision-making process and a typical protection/deprotection workflow.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Formylation: A Cost-Benefit Analysis of 1-(Diethoxymethyl)imidazole in Multi-Step Synthesis
In the intricate chess game of multi-step organic synthesis, the introduction of a formyl group (–CHO) is a common yet critical move. Aldehydes are versatile intermediates, serving as linchpins in the construction of complex molecular architectures found in pharmaceuticals and fine chemicals.[1] The choice of formylating agent is therefore a decision of strategic importance, profoundly impacting reaction efficiency, functional group tolerance, and ultimately, the economic viability of a synthetic route.
This guide provides an in-depth cost-benefit analysis of 1-(Diethoxymethyl)imidazole, a specialized reagent for the introduction of a formyl group at the C2 position of the imidazole ring. We will objectively compare its performance against classical formylation methods, supported by mechanistic insights and practical considerations, to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Value of this compound: A Protected Precursor
This compound is, in essence, a protected version of imidazole-2-carboxaldehyde.[2] The diethoxymethyl group acts as an acetal, masking the reactive aldehyde functionality. This protection serves a crucial purpose: it allows for the selective deprotonation of the C2 position of the imidazole ring using a strong base, typically an organolithium reagent like n-butyllithium. The resulting 2-lithio intermediate is a potent nucleophile, ready to react with a wide array of electrophiles.[2] This entire process functions as a "formyl anion equivalent" strategy, a powerful method for C-C bond formation.
The core utility of this reagent is elegantly captured in a two-stage process:
-
Functionalization: Introduction of a desired substituent at the C2 position via a nucleophilic attack.
-
Deprotection: Mild acidic hydrolysis to unmask the formyl group, yielding the 2-substituted-5-formylimidazole.
This strategy offers a level of precision and mildness that is often unattainable with traditional electrophilic aromatic substitution methods.
Caption: Workflow for using this compound.
Comparative Analysis: this compound vs. Classical Alternatives
The decision to use a protecting group strategy invariably involves a trade-off between step-economy and reaction robustness. Let's compare the use of this compound with a classic, direct formylation method: the Vilsmeier-Haack reaction.
| Feature | This compound | Vilsmeier-Haack Reaction |
| Reagents | This compound, n-BuLi, Electrophile, Mild Acid | N,N-Dimethylformamide (DMF), POCl₃ (or other chlorinating agent) |
| Mechanism | Nucleophilic attack by a lithiated intermediate | Electrophilic aromatic substitution |
| Reaction Steps | 2 steps (Lithiation/Quench + Deprotection) | 1 step |
| Conditions | Cryogenic temperatures (-78 °C) for lithiation; mild acidic deprotection | Often requires heating; strongly acidic and dehydrating conditions |
| Functional Group Tolerance | High. Tolerates esters, amides, and other sensitive groups. | Low. Incompatible with acid-sensitive groups; can react with electron-rich functionalities.[3] |
| Regioselectivity | Excellent. Exclusively at the C2 position. | Good for electron-rich heterocycles, but can lead to mixtures with complex substrates. |
| Cost of Reagents | High. The starting material is a specialty chemical (~$194.25 for 10 mL). | Low. DMF and POCl₃ are inexpensive, common laboratory solvents and reagents. |
| Waste Stream | Diethyl ether, alkane byproducts, salt waste. | Phosphoric acid derivatives, amine salts, chlorinated waste. |
The Causality Behind the Choice
-
Choose this compound when: Your substrate contains sensitive functional groups that would not survive the harsh, acidic conditions of a Vilsmeier-Haack or Friedel-Crafts reaction.[3] This reagent provides a surgical approach when precision and mildness are paramount. The higher upfront cost of the reagent is justified by the preservation of molecular complexity, avoiding the need for additional protection/deprotection steps on other parts of the molecule.[4]
-
Choose a Classical Method (e.g., Vilsmeier-Haack) when: Your substrate is robust and lacks acid-sensitive functionalities. If the primary goal is step- and cost-economy for a simple, electron-rich aromatic or heterocyclic system, a direct formylation is often the more pragmatic choice.[5]
Caption: Logical decision pathway based on functional group tolerance.
Experimental Protocols & Data
To provide a tangible comparison, we outline the methodologies for the key transformations.
Protocol 1: Functionalization and Deprotection using this compound
This protocol is a self-validating system. Successful lithiation is confirmed by the incorporation of the electrophile, and the final deprotection can be easily monitored by TLC or LC-MS for the appearance of the more polar aldehyde product.
Step A: Lithiation and Electrophilic Quench
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Add this compound (1.0 g, 5.87 mmol) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.47 mL, 6.17 mmol, 1.05 eq) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 0.62 g, 5.87 mmol, 1.0 eq) dissolved in a small amount of anhydrous THF.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Step B: Acetal Deprotection
-
Setup: Dissolve the purified product from Step A in a 4:1 mixture of acetic acid and water (10 mL).
-
Reaction: Heat the mixture to 50 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final 2-formylimidazole derivative.
Protocol 2: Vilsmeier-Haack Formylation of a Robust Imidazole
This protocol is validated by the consumption of the starting material and the formation of the aldehyde, often confirmed by NMR spectroscopy (aldehyde proton signal at ~9-10 ppm).
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add anhydrous N,N-Dimethylformamide (DMF, 5 eq). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the imidazole substrate (1.0 eq) in DMF and add it to the pre-formed Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis: Basify the mixture with an aqueous solution of sodium hydroxide or sodium carbonate to pH 8-9 to hydrolyze the iminium intermediate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store in a cool, dry place.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe and cannula techniques.
-
Vilsmeier Reagent (DMF/POCl₃): Highly corrosive and moisture-sensitive. The reaction is exothermic and releases HCl gas. Must be performed in a chemical fume hood.[5]
Conclusion
The use of This compound represents a sophisticated strategy in organic synthesis. Its primary benefit is the exceptional functional group tolerance afforded by its mild reaction conditions, making it the reagent of choice for complex molecules where preserving sensitive functionalities is critical.
This benefit, however, comes at the cost of being a more expensive, specialty reagent and adding at least one extra step (deprotection) to the synthetic sequence. In contrast, classical methods like the Vilsmeier-Haack reaction offer a more direct and economical route for robust, simple substrates.
Ultimately, the choice is not about which reagent is universally "better," but which is strategically superior for the specific synthetic context. For drug development professionals and researchers working on intricate, multi-step syntheses, the reliability and precision of this compound often provide a benefit that far outweighs its monetary cost, preventing late-stage failures and costly redesigns of synthetic routes.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Diethoxymethyl)imidazole and its Derivatives
This guide provides an in-depth spectroscopic comparison of 1-(Diethoxymethyl)imidazole and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple data sheet to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the characterization of these versatile compounds.
Introduction: The Role of this compound in Synthesis
This compound is a crucial intermediate in organic synthesis. It serves as a stable, protected form of the otherwise reactive imidazole-1-carbaldehyde. The diethoxymethyl group acts as an acetal protecting group, which is robust under various reaction conditions but can be readily removed to unveil the aldehyde functionality.[1] This strategy is pivotal in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where imidazole moieties are common pharmacophores.
Accurate structural confirmation and purity assessment are non-negotiable in these applications. A multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for the unambiguous characterization of these molecules. In this guide, we will compare the parent compound, this compound, with two representative derivatives: the electron-donating 1-(Diethoxymethyl)-2-methylimidazole and the electron-withdrawing 1-(Diethoxymethyl)-4-nitroimidazole, to illustrate the profound impact of substituents on their spectroscopic signatures.
Molecular Structures at a Glance
To provide a clear visual reference, the structures of the parent compound and its selected derivatives are presented below. Understanding these structures is fundamental to interpreting the subsequent spectroscopic data.
Caption: Chemical structures of the compared imidazole derivatives.
The Experimental Workflow: A Validating System
The authority of spectroscopic data rests on the integrity of the experimental procedure. The following workflow outlines a systematic approach to ensure reproducible and reliable data acquisition across multiple spectroscopic platforms.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3][4]
-
Data Analysis: Process the spectra using appropriate software. Reference the spectrum to the TMS signal. Integrate proton signals and identify chemical shifts (δ) and coupling constants (J).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on functional groups.
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solids, the Attenuated Total Reflectance (ATR) technique is often simplest, requiring only a small amount of sample placed directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty sample holder should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and correlate them with specific functional groups (e.g., C=N, C-H, N-O).[5][6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated π-systems.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range to ensure absorbance values fall within the linear range of the Beer-Lambert law.[8]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan a wavelength range appropriate for the chromophores present (e.g., 200-400 nm for imidazoles).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The presence of substituents can cause a shift in λ_max, which is diagnostic of their electronic effect.[9][10][11]
Mass Spectrometry (MS) Protocol
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is preferred for determining the exact molecular formula.[12][13]
-
Data Acquisition: Infuse the sample into the ion source. Acquire the mass spectrum over a suitable m/z (mass-to-charge ratio) range to observe the molecular ion ([M+H]⁺ in ESI or M⁺˙ in EI) and key fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.[14]
Comparative Spectroscopic Analysis
The following tables summarize the expected spectroscopic data for this compound and its 2-methyl and 4-nitro derivatives. The analysis highlights how different substituents systematically alter the spectral properties.
¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | This compound | 1-(Diethoxymethyl)-2-methylimidazole | 1-(Diethoxymethyl)-4-nitroimidazole | Causality of Shift |
| H-2 (Im) | ~7.65 ppm (s) | N/A | ~8.10 ppm (d) | The H-2 proton is the most acidic on the ring. The -NO₂ group strongly withdraws electron density, deshielding H-2 and shifting it significantly downfield. |
| H-4 (Im) | ~7.10 ppm (s) | ~6.90 ppm (d) | N/A | The electron-donating -CH₃ group at C-2 shields the adjacent H-4, causing an upfield shift. |
| H-5 (Im) | ~7.05 ppm (s) | ~6.85 ppm (d) | ~7.55 ppm (d) | The -CH₃ group shields H-5. Conversely, the -NO₂ group at C-4 strongly deshields the adjacent H-5, causing a large downfield shift. |
| -CH(OCH₂CH₃)₂ | ~5.80 ppm (s) | ~5.75 ppm (s) | ~5.95 ppm (s) | The acetal proton is sensitive to the overall electron density of the imidazole ring. The -NO₂ group slightly deshields it. |
| -CH(OCH₂CH₃)₂ | ~3.60 ppm (q) | ~3.58 ppm (q) | ~3.65 ppm (q) | Methylene protons show minor shifts corresponding to the electronic nature of the ring. |
| -CH(OCH₂CH₃)₂ | ~1.20 ppm (t) | ~1.18 ppm (t) | ~1.25 ppm (t) | Methyl protons are furthest from the ring and show the least significant changes. |
| -CH₃ (Im) | N/A | ~2.40 ppm (s) | N/A | A typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | This compound | 1-(Diethoxymethyl)-2-methylimidazole | 1-(Diethoxymethyl)-4-nitroimidazole | Causality of Shift |
| C-2 (Im) | ~138 ppm | ~145 ppm | ~139 ppm | The methyl group at C-2 causes a downfield shift due to substitution. The C-2 signal is also sensitive to the electronic effects at C-4/C-5. |
| C-4 (Im) | ~129 ppm | ~127 ppm | ~148 ppm | The methyl group shields C-4. The nitro group strongly deshields C-4, causing a significant downfield shift. |
| C-5 (Im) | ~118 ppm | ~116 ppm | ~120 ppm | Shifts are less pronounced for C-5 compared to the directly substituted C-4, but the trends remain consistent. |
| -CH(OEt)₂ | ~90 ppm | ~91 ppm | ~89 ppm | The acetal carbon resonance is relatively stable across the derivatives. |
| -OCH₂CH₃ | ~62 ppm | ~62 ppm | ~63 ppm | Minimal changes observed. |
| -OCH₂CH₃ | ~15 ppm | ~15 ppm | ~15 ppm | Minimal changes observed. |
| -CH₃ (Im) | N/A | ~13 ppm | N/A | Typical upfield resonance for an sp³ carbon. |
FTIR Data Comparison (cm⁻¹)
| Vibrational Mode | This compound | 1-(Diethoxymethyl)-2-methylimidazole | 1-(Diethoxymethyl)-4-nitroimidazole | Interpretation |
| C-H (sp²) stretch (Im) | ~3100-3150 | ~3100-3150 | ~3100-3150 | Characteristic of aromatic C-H bonds. |
| C-H (sp³) stretch | ~2850-2980 | ~2850-2980 | ~2850-2980 | Strong bands from the diethoxymethyl group. |
| C=N, C=C stretch (Im) | ~1500-1650 | ~1500-1650 | ~1500-1650 | The "fingerprint" region for the imidazole ring.[6] |
| N-O stretch (asymmetric) | N/A | N/A | ~1520-1550 | A strong, characteristic band confirming the presence of the nitro group. |
| N-O stretch (symmetric) | N/A | N/A | ~1340-1360 | A second strong band characteristic of the nitro group. |
| C-O stretch (acetal) | ~1050-1150 | ~1050-1150 | ~1050-1150 | Strong, broad bands typical of ether/acetal linkages. |
UV-Vis and Mass Spectrometry Data Comparison
| Technique | This compound | 1-(Diethoxymethyl)-2-methylimidazole | 1-(Diethoxymethyl)-4-nitroimidazole | Interpretation |
| UV-Vis (λ_max) | ~210 nm | ~215 nm | ~280-300 nm | Imidazole itself has a characteristic absorption around 205-210 nm.[9][11] The electron-donating methyl group causes a slight bathochromic (red) shift. The nitro group, an auxochrome, extends the conjugation of the π-system, causing a significant bathochromic shift into the near-UV region. |
| MS (m/z [M+H]⁺) | 171.11 | 185.13 | 216.09 | The molecular ion peak directly confirms the molecular weight of each compound and its successful synthesis. |
| Key Fragmentation | Loss of ·OEt, EtOH | Loss of ·OEt, EtOH | Loss of ·NO₂, ·OEt, EtOH | Fragmentation often initiates with the loss of an ethoxy radical (·OCH₂CH₃) or a neutral ethanol molecule from the acetal group. The nitro derivative will also show characteristic loss of NO₂.[12][13] |
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of structure-property relationships. Electron-donating groups like methyl typically cause upfield shifts in NMR for nearby protons and carbons and a minor bathochromic shift in UV-Vis spectra. Conversely, electron-withdrawing groups like nitro cause significant downfield shifts in NMR due to deshielding and a pronounced bathochromic shift in UV-Vis spectra by extending the conjugated system. FTIR and Mass Spectrometry provide definitive confirmation of functional groups and molecular weight, respectively.
By employing this suite of spectroscopic techniques in a coordinated workflow, researchers can confidently elucidate the structures of novel imidazole derivatives, ensuring the integrity and validity of their synthetic work in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electron impact studies. XII. Mass spectra of substituted imidazoles | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of Controlled Formylation: A Case Study in Natural Product Synthesis
A Comparative Guide to the Application of 1-(Diethoxymethyl)imidazole in the Total Synthesis of Hemi-Physovenine
For researchers, scientists, and professionals in drug development, the precise introduction of functional groups is a cornerstone of successful total synthesis. The formyl group (–CHO), in particular, serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. However, its introduction onto sensitive heterocyclic scaffolds, which are prevalent in biologically active natural products, demands a high degree of control and selectivity. This guide provides a comparative analysis of this compound as a strategic reagent for formylation, using its application in the total synthesis of the alkaloid (–)-hemi-physovenine as a central case study. We will objectively compare its performance against alternative formylating agents, supported by experimental data, to offer actionable insights for synthetic planning.
The Synthetic Challenge: Accessing the Core of Hemi-Physovenine
(–)-Hemi-physovenine is a pyrrolidinoindoline alkaloid that exhibits interesting biological activities. Its core structure features an indole nucleus, a common motif in pharmacologically active compounds. The total synthesis of such molecules often requires the late-stage functionalization of the indole ring system. A key step in a reported total synthesis of (–)-hemi-physovenine involves the introduction of a formyl group at the C2 position of the indole. This transformation is challenging due to the potential for side reactions and the sensitivity of the indole nucleus to harsh acidic or oxidative conditions. The choice of the formylating agent is therefore critical to the success of the synthesis.
This compound: A Reagent for Controlled Formylation
This compound stands out as a mild and effective reagent for the formylation of electron-rich heterocycles. It serves as a stable, protected precursor to the highly reactive formyl cation equivalent. The diethoxymethyl group acts as an acetal, which can be smoothly deprotected under acidic conditions to reveal the desired aldehyde functionality.
Mechanism of Action
The formylation of an indole nucleus using this compound typically proceeds through the following steps:
-
Deprotonation: The indole nitrogen is first deprotonated with a suitable base, such as an organolithium reagent (e.g., n-butyllithium), to generate a more nucleophilic indolyl anion.
-
Nucleophilic Attack: The indolyl anion then attacks the electrophilic carbon of this compound.
-
Intermediate Formation: This attack leads to the formation of an intermediate where the diethoxymethyl group is attached to the C2 position of the indole.
-
Hydrolysis (Deprotection): Subsequent workup with aqueous acid hydrolyzes the diethyl acetal to unveil the formyl group.
This stepwise process allows for a high degree of control and generally proceeds with excellent regioselectivity for the C2 position of the indole.
Experimental Protocol: Formylation of an Indole Intermediate in the Synthesis of (–)-Hemi-Physovenine
The following protocol is adapted from a reported total synthesis and illustrates the practical application of this compound.
Step-by-Step Methodology:
-
A solution of the protected indole starting material (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 30 minutes.
-
This compound (1.2 equiv) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then treated with a mild acidic solution (e.g., 1 M aqueous HCl) to effect the hydrolysis of the acetal.
-
Purification by column chromatography on silica gel affords the desired C2-formylated indole intermediate.
Comparative Analysis with Alternative Formylation Methods
While this compound offers a reliable method for formylation, several other reagents and reaction conditions can be employed to achieve the same transformation. The choice of method often depends on the specific substrate, desired scale, and tolerance of other functional groups present in the molecule.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reactive species, the Vilsmeier reagent, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich indole nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.
Other Formylating Agents
Other reagents capable of effecting the formylation of indoles include:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent can directly formylate activated indoles, often under milder conditions than the Vilsmeier-Haack reaction.
-
Trifluoroacetic anhydride (TFAA)/DMF: This combination generates a highly reactive formylating species, but the strongly acidic conditions can be detrimental to sensitive substrates.
-
Carbon monoxide (CO) with a transition metal catalyst: Carbonylations offer an alternative route, though they often require specialized equipment and higher pressures.
Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives in the context of indole formylation.
| Reagent/Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| This compound | Good to Excellent | Mild, basic conditions followed by acidic workup | High selectivity, good for sensitive substrates, stable reagent. | Requires stoichiometric use of a strong base. |
| Vilsmeier-Haack (POCl₃/DMF) | Good to Excellent | Typically requires heating, can be acidic. | Widely applicable, cost-effective reagents. | Can be harsh for sensitive substrates, potential for side reactions. |
| DMF-DMA | Moderate to Good | Mild, often neutral or slightly basic. | Milder than Vilsmeier-Haack. | Can be less reactive for deactivated substrates. |
| TFAA/DMF | Variable | Strongly acidic, often low temperatures. | Highly reactive. | Harsh conditions limit substrate scope. |
Conclusion
The total synthesis of complex natural products like (–)-hemi-physovenine necessitates a careful selection of synthetic methodologies. In the crucial step of formylating the indole nucleus, this compound emerges as a superior choice when dealing with sensitive substrates where mild conditions and high selectivity are paramount. While the Vilsmeier-Haack reaction remains a powerful and cost-effective alternative, its harsher conditions can be a significant drawback. The choice between these and other formylating agents should be guided by a thorough analysis of the substrate's stability and the overall synthetic strategy. This case study underscores the importance of having a diverse toolbox of reagents and a deep understanding of their mechanistic nuances to navigate the intricate challenges of modern organic synthesis.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(Diethoxymethyl)imidazole
Navigating the complexities of chemical synthesis and drug development requires not only innovation but also an unwavering commitment to safety and environmental stewardship. 1-(Diethoxymethyl)imidazole, a versatile intermediate in organic synthesis, demands meticulous handling from acquisition to disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the integrity of our shared environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a deeply ingrained culture of safety and responsibility.
Section 1: Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal pathway is dictated by these properties.[3]
Key Hazard Information Summary
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[3] |
Source: Safety Data Sheet for this compound.[3]
The "Why" Behind the Hazard: The diethoxymethyl and imidazole functional groups contribute to the compound's reactivity and its potential to irritate biological tissues.[2] Improper disposal, such as drain disposal, could introduce these reactive properties into aquatic ecosystems, while inadequate containment poses a direct exposure risk to personnel.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to chemical hazards.[4][5]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The irritant nature of this compound necessitates robust protection against splashes.[1]
-
Skin Protection: Use nitrile gloves and a fully buttoned laboratory coat. Always check the manufacturer's glove compatibility chart for breakthrough time. Contaminated gloves must be disposed of as hazardous waste.[6][7]
-
Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[7][8]
The following diagram illustrates the hierarchy of controls, a fundamental concept in chemical safety that prioritizes systemic solutions over individual protective measures.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Section 2: The Disposal Protocol: A Step-by-Step Guide
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[9][10][11] Your institution's Environmental Health & Safety (EH&S) department implements these regulations on a local level.[12]
Step 1: Waste Characterization
Any material contaminated with this compound, including the pure substance, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[12][13] This is based on its characteristic hazards of irritation and toxicity.[3]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[14][15]
-
Action: Collect waste this compound and materials contaminated with it in a dedicated waste container.
-
Causality: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7][8] Mixing these materials can lead to vigorous, exothermic, and potentially dangerous reactions. Always maintain separate waste streams.
Step 3: Containerization and Labeling
The container you choose is the primary barrier protecting you and the environment.
-
Action (Containerization):
-
Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass for pure solvent waste) that is in good condition with a secure, screw-top lid.
-
Ensure the container is clean and dry before adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
-
Action (Labeling):
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EH&S department.[7][12]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
List all components and their approximate percentages, including solvents.
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Irritant").
-
Record the "Accumulation Start Date," which is the date the first waste was added.
-
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[12]
-
Action:
-
Store the labeled, sealed waste container in a designated SAA, which is typically within the laboratory where the waste is generated.
-
The container must be kept in a secondary containment bin to catch any potential leaks.
-
The container must remain closed at all times, except when actively adding waste.[12][14]
-
-
Causality: SAA regulations are designed to minimize the quantity of hazardous waste in active work areas and ensure it is managed safely by knowledgeable personnel before being moved to a central storage facility.
Step 5: Arranging Final Disposal
You are responsible for the waste until it is collected by authorized personnel.
-
Action:
-
Once the waste container is full (or you are finished generating this waste stream), complete a chemical collection request form as required by your institution's EH&S department.[7]
-
EH&S or a licensed hazardous waste contractor will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][13]
-
The following diagram outlines the decision-making workflow for the disposal process.
Caption: Decision workflow for compliant chemical waste disposal.
Section 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
For Minor Spills (a few milliliters inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.
-
Place the contaminated absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it through the chemical waste stream.[6]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
For Major Spills (outside a fume hood, or a large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's emergency EH&S number and your supervisor immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
-
By adhering to these detailed procedures, you not only ensure regulatory compliance but also actively contribute to a robust safety culture. The responsible management of chemical waste is a cornerstone of scientific excellence.
References
- 1. chembk.com [chembk.com]
- 2. CAS 61278-81-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 5. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
Navigating the Safe Handling of 1-(Diethoxymethyl)imidazole: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring personal and environmental safety. This guide provides an in-depth, practical framework for the safe handling of 1-(Diethoxymethyl)imidazole, with a specific focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the rationale behind them, fostering a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile of this compound
Before any work with a chemical begins, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create effective barriers against these routes.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific chemical, the nature of the work being performed (e.g., small-scale solution work versus large-scale powder handling), and the potential for exposure. For this compound, a multi-layered PPE approach is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the liquid and potential dust particles, preventing serious eye irritation.[2][3][4] A face shield provides an additional layer of protection for the entire face. |
| Skin | Nitrile or other chemically resistant gloves | Prevents skin irritation upon contact.[2][3][5] The specific glove material should be chosen based on its breakthrough time and permeation rate for imidazole derivatives. Always check the manufacturer's compatibility chart. |
| Body | Laboratory coat | Provides a removable barrier to protect personal clothing and underlying skin from minor spills and contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Mitigates the risk of inhaling vapors or aerosols, which can cause respiratory irritation.[1][2][6] For situations where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][5] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential protocol for donning, working with, and doffing PPE is critical to prevent cross-contamination and ensure the integrity of your protective ensemble.
Donning PPE: The Order of Operations
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Gloves: Select the appropriate size and type of chemically resistant gloves. Inspect them for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.
-
Eye and Face Protection: Put on your chemical safety goggles, ensuring a snug fit. If there is a significant splash risk, wear a face shield over the goggles.
During Operations: Maintaining a Safe Environment
-
Work in a Controlled Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][6]
-
Avoid Contamination: Be mindful of your movements to avoid touching your face, personal items, or common laboratory surfaces with contaminated gloves.
-
Immediate Action for Spills: In the event of a small spill on your PPE, carefully remove the affected item and replace it immediately. For larger spills, follow your laboratory's established spill response procedure.
Doffing PPE: Preventing Exposure
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly.
-
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward.
-
Laboratory Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any potential contaminants.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a crucial final step in the safe handling of any chemical.
-
Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container for disposal by your institution's environmental health and safety department.[1][6][7] Do not pour chemical waste down the drain.[3][7]
Visualizing the PPE Workflow
To further clarify the decision-making process and procedural flow for using PPE when handling this compound, the following diagram is provided.
Caption: Workflow for PPE Selection and Use with this compound.
By integrating this comprehensive understanding of the hazards associated with this compound and adhering to the detailed procedural guidance for PPE use and disposal, you can significantly mitigate risks and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
